molecular formula C5H5N3 B099937 2-(1H-Imidazol-4-yl)acetonitrile CAS No. 18502-05-1

2-(1H-Imidazol-4-yl)acetonitrile

Cat. No.: B099937
CAS No.: 18502-05-1
M. Wt: 107.11 g/mol
InChI Key: DQZBHUXBFNBJLX-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)acetonitrile is a high-purity nitrile derivative that serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. This compound, characterized by the fusion of an imidazole heterocycle and a reactive acetonitrile group, is a valuable building block for the construction of more complex molecules . Its primary research value lies in its application as a key precursor in pharmaceutical development. The nitrile functional group can be further transformed into other functionalities, such as amines or carboxylic acids, making it a crucial intermediate in the synthesis of target compounds . For instance, research into novel inhibitors, such as those for Insulin Degrading Enzyme (IDE), has utilized similar imidazole-containing nitrile structures to explore structure-activity relationships, highlighting the importance of this chemical class in drug discovery . Furthermore, the imidazole core is a common pharmacophore found in many biologically active molecules, and its presence in this building block allows researchers to efficiently generate libraries of compounds for biological screening . Supplied with a typical purity of 99.82% (HPLC) , this reagent ensures reliability and consistency in experimental results . It is a light yellow to yellow solid with a melting point of 142°C and a density of 1.228 g/cm³ . Researchers can leverage its properties for various synthetic methodologies, including the development of novel heterocyclic systems and functional materials. Store the product sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-2-1-5-3-7-4-8-5/h3-4H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBHUXBFNBJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341275
Record name (1H-Imidazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18502-05-1
Record name (1H-Imidazol-5-yl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-5-yl)acetonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 2-(1H-imidazol-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis protocols for this specific isomer, this document outlines two potential multi-step pathways derived from analogous and well-established chemical transformations. The primary and more detailed route commences with the functionalization of the imidazole ring, while a secondary, more conceptual route explores the modification of a biological precursor.

Core Synthesis Strategy: Functionalization of the Imidazole Ring

The most chemically robust and well-precedented approach to this compound involves the initial preparation of a C4-functionalized imidazole intermediate, followed by the introduction of the cyanomethyl group. This strategy is advantageous due to the availability of starting materials and the reliability of the involved chemical transformations.

Logical Workflow for Synthesis via C4-Functionalization

G cluster_intermediate1 cluster_step3 start Imidazole-4-carboxylic acid or 4-(Hydroxymethyl)imidazole step1 Reduction or Chlorination start->step1 intermediate1 4-(Hydroxymethyl)imidazole or 4-(Chloromethyl)imidazole step1->intermediate1 step2 Chlorination (if starting from alcohol) intermediate1->step2 step3 Nucleophilic Substitution (Cyanation) intermediate2 4-(Chloromethyl)imidazole step2->intermediate2 intermediate2->step3 product This compound step3->product G start Histamine step1 Oxidative Deamination start->step1 intermediate Imidazole-4-acetaldehyde step1->intermediate step2 Conversion to Nitrile intermediate->step2 product This compound step2->product

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-imidazol-4-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. This document outlines key quantitative data, detailed experimental methodologies for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for this compound and its isomer, 2-(1H-imidazol-1-yl)acetonitrile.

Table 1: Physicochemical Properties of this compound and Isomers

PropertyThis compound2-(1H-imidazol-1-yl)acetonitrileData Source
CAS Number 18502-05-198873-55-3[1]
Molecular Formula C₅H₅N₃C₅H₅N₃[1]
Molecular Weight 107.11 g/mol 107.11 g/mol [1]
Melting Point 142°C[1]54.0 to 58.0 °C[1]
Boiling Point 393.6°C at 760 mmHg[1]116-120 °C at 0.35 Torr[1]
Density 1.228 g/cm³[1]1.11 ± 0.1 g/cm³ (Predicted)[1]
pKa (Predicted) Not Available5.63 ± 0.10[1]
LogP (Predicted) Not Available0.40668[1]

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail standard experimental protocols applicable to the characterization of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic value. Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.[2]

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[3]

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[3]

    • The temperature at which the last crystal melts is recorded as the end of the melting range.[3]

  • Purity Assessment: A narrow melting range (typically ≤ 2°C) is indicative of a high degree of purity.[2]

Determination of pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with a basic nitrogen-containing heterocycle like imidazole, the pKa of its conjugate acid is a critical parameter influencing its ionization state at physiological pH.

Methodology: Potentiometric Titration

  • Instrumentation: A calibrated pH meter with a glass electrode is used for the measurements.[4]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a non-aqueous solvent like acetonitrile or a mixed aqueous-organic solvent system to ensure solubility.[4]

  • Titration:

    • The solution is titrated with a standardized solution of a strong acid (e.g., perchloric acid in a non-aqueous solvent or hydrochloric acid in an aqueous system).[4]

    • The pH of the solution is measured after each addition of the titrant.[4]

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.[4]

    • The equivalence point is determined from the inflection point of the S-shaped curve.[4]

    • The pKa is determined from the pH at the half-equivalence point (the point at which half of the base has been neutralized).[4] For more precise determination, the second derivative of the titration curve can be analyzed.[5]

Solubility Determination

Solubility, particularly aqueous solubility, is a key determinant of a drug's bioavailability.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline at pH 7.4).[6]

  • Equilibration: The mixture is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[6]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[6]

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A calibration curve prepared with known concentrations of the compound is used for quantification.[8]

LogP Determination

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of the differential solubility of a compound in two immiscible phases, typically octan-1-ol and water. It is a critical indicator of a molecule's lipophilicity.

Methodology: HPLC Method

A rapid and common method for estimating logP is by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.

  • Procedure:

    • A series of standard compounds with known logP values are injected onto the HPLC column.[10]

    • The retention time for each standard is recorded.

    • A calibration curve is constructed by plotting the known logP values against the logarithm of the retention factor (k').

    • This compound is then injected under the same chromatographic conditions, and its retention time is measured.[10]

  • Calculation: The logP of the test compound is determined by interpolating its log(k') value on the calibration curve.[10]

Biological Context and Experimental Workflow

Imidazole-containing compounds are of significant interest in drug discovery, with many exhibiting a range of biological activities. Derivatives of this compound have been investigated as ligands for the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[11][12]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gαi/o subunit of heterotrimeric G-proteins.[1] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Histamine_H3_Signaling Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand This compound (Ligand) Ligand->H3R Binds ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to Physicochemical_Characterization_Workflow Start Compound Synthesis (this compound) Purification Purification & Purity Assessment (e.g., Recrystallization, Chromatography, NMR) Start->Purification Structure_ID Structural Identification (NMR, MS, IR) Purification->Structure_ID Melting_Point Melting Point Determination Structure_ID->Melting_Point Solubility Aqueous Solubility (Shake-Flask Method) Structure_ID->Solubility pKa pKa Determination (Potentiometric Titration) Structure_ID->pKa LogP LogP Determination (HPLC Method) Structure_ID->LogP Data_Analysis Data Analysis & Profiling Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis Biological_Screening Biological Screening (e.g., Histamine H3 Receptor Binding Assay) Data_Analysis->Biological_Screening

References

Structural Elucidation of 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-(1H-imidazol-4-yl)acetonitrile (CAS: 18502-05-1). It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines standard experimental protocols for key analytical techniques and presents predicted spectroscopic data based on the analysis of its functional groups and analogous structures. The guide utilizes structured data tables for clarity and includes workflow diagrams to illustrate the analytical process.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure comprises a bioactive imidazole core linked to a reactive acetonitrile moiety, making it a valuable precursor for synthesizing a wide range of more complex molecules and compound libraries for biological screening.[1] The imidazole ring is a known pharmacophore present in numerous biologically active compounds.

Accurate structural confirmation is a critical first step in any research or development pipeline. This guide details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and characterization of this compound. While experimental spectra for this specific molecule are not widely published, this document provides a robust framework of predicted data and standardized protocols to guide researchers.

Compound Profile:

  • IUPAC Name: (1H-imidazol-4-yl)acetonitrile[2]

  • Molecular Formula: C₅H₅N₃[3]

  • Molecular Weight: 107.11 g/mol [3]

  • Physical Form: Light yellow to yellow solid[1]

  • Melting Point: 142°C[1][4]

Spectroscopic Data Analysis

Due to the scarcity of published experimental spectra for this compound, the following tables summarize predicted data based on established chemical shift/frequency ranges for its constituent functional groups and data from analogous imidazole compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to proton exchange and tautomerism common in imidazole rings, NMR spectra can sometimes exhibit broad signals for the N-H and adjacent C-H protons.[7]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 12.5Singlet, broad1HImidazole N-H
~7.60Singlet1HImidazole C2-H
~6.90Singlet1HImidazole C5-H
~3.95Singlet2HMethylene (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignmentNotes
~135.5Imidazole C2
~133.0Imidazole C4Quaternary carbon, may be of lower intensity.
~118.0Nitrile (-C≡N)
~115.8Imidazole C5Shift can be affected by tautomerization.[7]
~15.0Methylene (-CH₂)Attached to two electron-withdrawing groups, shifting it downfield.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound is the sharp nitrile stretch.

Table 3: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹)IntensityBond VibrationFunctional Group
3150 - 3000MediumC-H StretchImidazole Ring
2950 - 2850WeakC-H StretchMethylene (-CH₂)
2250 - 2240Sharp, MediumC≡N StretchNitrile
1650 - 1580MediumC=N and C=C StretchImidazole Ring
1450 - 1400MediumC-H BendMethylene (-CH₂)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural insights.

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electrospray Ionization, Positive Ion [ESI+])

m/z RatioIon SpeciesProposed Fragment Identity
108.05[M+H]⁺Protonated molecule of C₅H₅N₃
81.04[M+H-HCN]⁺Loss of hydrogen cyanide from the protonated molecule.
54.04[C₃H₄N]⁺Fragmentation of the imidazole ring.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation: As the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.[8]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent system, such as a water/acetonitrile mixture with 0.1% formic acid to promote protonation.[9]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Acquisition: Infuse the sample solution directly or via a Liquid Chromatography (LC) system into the ESI source operating in positive ion mode. Acquire spectra over a mass range of m/z 50-300 to observe the protonated molecular ion and key fragments.[9]

Visualization of Analytical Workflows

Diagrams are essential for visualizing the logical flow of the structural elucidation process and the relationship between data and structure.

G cluster_sample Sample Handling cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound (Solid Sample) Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_MS Dissolve in ACN/H2O + 0.1% FA Sample->Prep_MS Prep_IR Place on ATR Crystal Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C, 2D NMR) Prep_NMR->NMR MS HRMS Spectrometer (ESI-TOF) Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Analysis_NMR Analyze Chemical Shifts, Couplings, Integration NMR->Analysis_NMR Analysis_MS Analyze m/z Values, Fragmentation Pattern MS->Analysis_MS Analysis_IR Analyze Absorption Frequencies IR->Analysis_IR Elucidation Structure Elucidated Analysis_NMR->Elucidation Analysis_MS->Elucidation Analysis_IR->Elucidation

Caption: General experimental workflow for spectroscopic structural elucidation.

G cluster_structure Molecular Structure cluster_data Spectroscopic Evidence cluster_fragments Structural Fragments Identified Structure Structure_Text C₅H₅N₃ (1H-imidazol-4-yl)acetonitrile HNMR ¹H NMR δ ~7.6 (C2-H) δ ~6.9 (C5-H) δ ~3.95 (CH₂) δ ~12.0 (NH) Imidazole Imidazole Ring HNMR->Imidazole Methylene Methylene Group -CH₂- HNMR->Methylene CNMR ¹³C NMR δ ~135.5 (C2) δ ~118.0 (C≡N) δ ~15.0 (CH₂) CNMR->Imidazole CNMR->Methylene Nitrile Nitrile Group -C≡N CNMR->Nitrile IR IR Spec ~2245 cm⁻¹ (C≡N) ~3100 cm⁻¹ (N-H) IR->Imidazole IR->Nitrile MS Mass Spec m/z = 108 [M+H]⁺ Mol_Weight Correct Molecular Formula/Weight MS->Mol_Weight

Caption: Logical relationships between spectroscopic data and molecular structure.

Biological Context and Signaling Pathways

While imidazole derivatives are known to interact with a wide array of biological targets, specific signaling pathways for this compound have not been extensively elucidated in publicly available literature. Its structural similarity to histamine suggests potential interactions with histamine receptors, but this requires experimental validation. The primary role of this compound in the literature is as a synthetic intermediate for creating larger, more complex drug candidates.[1] Further research is required to determine its specific biological activities and mechanisms of action.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of standard spectroscopic techniques. This guide provides the foundational predicted data and robust experimental protocols necessary for its unambiguous characterization. The key identifiers for this molecule are the characteristic signals for a 4-substituted imidazole ring in NMR, the sharp nitrile absorption in IR spectroscopy, and a protonated molecular ion at m/z 108 in mass spectrometry. Adherence to these analytical workflows will ensure high-confidence structural validation, a critical step for any subsequent application in research and development.

References

Spectroscopic and Synthetic Profile of 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(1H-imidazol-4-yl)acetonitrile (also known as 4-(cyanomethyl)imidazole), a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectroscopic data for this specific isomer, this guide combines theoretical predictions with expected characteristic values derived from analogous compounds to offer a robust profile for researchers.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
CAS Number 18502-05-1[1]
Molecular Formula C₅H₅N₃[2]
Molecular Weight 107.12 g/mol [2]
Melting Point 142 °C[1]
Density 1.228 g/cm³[1]
Appearance Light yellow to yellow solid[3]

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic datasets for this compound are not widely available in public databases, this section details the expected spectroscopic characteristics based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and serve as a guide for spectral analysis.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (imidazole ring)~7.6Singlet1H
H-5 (imidazole ring)~6.9Singlet1H
-CH₂- (methylene)~3.7Singlet2H
N-H (imidazole ring)Broad, variableSinglet1H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (imidazole ring)~135
C-4 (imidazole ring)~130
C-5 (imidazole ring)~117
-CH₂- (methylene)~18
-C≡N (nitrile)~118

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (imidazole)3200-3500Broad, Medium
C-H Stretch (imidazole)3000-3100Medium
C≡N Stretch (nitrile)2220-2260Sharp, Medium
C=N Stretch (imidazole)1500-1600Medium
C-N Stretch (imidazole)1250-1350Medium
Mass Spectrometry (MS)

Mass spectrometric analysis is anticipated to show the molecular ion peak corresponding to the compound's molecular weight.

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺107.05
[M+H]⁺108.06

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the conversion of a suitable 4-substituted imidazole. A common starting material for such syntheses is 4-(hydroxymethyl)imidazole, which can be halogenated and subsequently cyanated.

Step 1: Halogenation of 4-(hydroxymethyl)imidazole

  • To a stirred solution of 4-(hydroxymethyl)imidazole hydrochloride in an appropriate solvent (e.g., dichloromethane), add a halogenating agent such as thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain crude 4-(chloromethyl)-1H-imidazole.

Step 2: Cyanation of 4-(chloromethyl)-1H-imidazole

  • Dissolve the crude 4-(chloromethyl)-1H-imidazole in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and stir for several hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

synthesis_and_characterization_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start 4-(hydroxymethyl)imidazole 4-(hydroxymethyl)imidazole Start->4-(hydroxymethyl)imidazole Halogenation Halogenation 4-(hydroxymethyl)imidazole->Halogenation 4-(chloromethyl)imidazole 4-(chloromethyl)imidazole Halogenation->4-(chloromethyl)imidazole Cyanation Cyanation 4-(chloromethyl)imidazole->Cyanation Crude Product Crude Product Cyanation->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis

Caption: Proposed workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for researchers working with this compound. As more experimental data becomes publicly available, this document will be updated to reflect the most current and accurate information.

References

"CAS number 18502-05-1 properties and synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(1H-imidazol-4-yl)acetonitrile (CAS 18502-05-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4(5)-Cyanomethylimidazole, is a heterocyclic compound featuring an imidazole ring coupled to an acetonitrile group. The imidazole moiety is a critical pharmacophore present in numerous biologically active molecules and pharmaceuticals, including the essential amino acid histidine. This compound serves as a versatile and valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[1] Its unique electronic and structural properties make it a key intermediate for creating more complex molecular architectures, especially in the synthesis of compounds targeting neurological disorders and in studies involving enzyme inhibition.[2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueCitation(s)
CAS Number 18502-05-1[2][3][4]
IUPAC Name This compound[3][5]
Synonyms 4(5)-Cyanomethylimidazole, 1H-Imidazole-5-acetonitrile[2][6]
Molecular Formula C₅H₅N₃[1][4][5]
Molecular Weight 107.11 g/mol [3][4]
Appearance White to light yellow or green crystalline powder/solid[1][2]
Melting Point 138 - 143 °C[1][7]
Boiling Point 393.6 °C at 760 mmHg[4]
Density 1.228 g/cm³[4]
Flash Point 132.1 °C[4]
Water Solubility Insoluble[6][8]
LogP 0.47578[4]
Storage Conditions Sealed in dry, room temperature[3]

Spectroscopic Data

While specific spectra for CAS 18502-05-1 are not widely published, the expected spectroscopic features can be inferred from its structure and data on analogous compounds.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazole ring, typically in the range of δ 7.0–8.5 ppm, and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group, likely around δ 3.8–4.2 ppm.[3]

  • ¹³C NMR: The carbon of the nitrile group (C≡N) is expected to resonate around δ 115–120 ppm.[3]

  • Infrared (IR) Spectroscopy: A sharp and characteristic absorption peak is expected in the range of 2214–2250 cm⁻¹ for the nitrile (C≡N) stretching vibration.[3][9]

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) should be observed at approximately m/z 108.06, corresponding to its molecular formula.[3]

Synthesis Protocols

Proposed Synthesis from 4-(Hydroxymethyl)imidazole

The overall transformation involves the conversion of the primary alcohol to a good leaving group (e.g., a halide or sulfonate ester), followed by nucleophilic substitution with a cyanide salt.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation A 4-(Hydroxymethyl)imidazole Reagent1 SOCl₂ or PCl₃ in inert solvent (e.g., DCM) A->Reagent1 B 4-(Chloromethyl)imidazole C 4-(Chloromethyl)imidazole Reagent1->B Reagent2 NaCN or KCN in polar aprotic solvent (e.g., DMSO) C->Reagent2 D This compound (CAS 18502-05-1) Reagent2->D

Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Chloromethyl)imidazole hydrochloride

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-(hydroxymethyl)imidazole (1.0 eq).

  • Reagent Addition: Dissolve the starting material in a suitable inert solvent like dichloromethane (DCM) or chloroform. Cool the solution to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and carefully quench with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)imidazole intermediate, which is often carried forward without further purification.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve the crude 4-(chloromethyl)imidazole intermediate (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity of CAS 18502-05-1 are limited, the broader class of imidazole derivatives is well-documented for a wide range of pharmacological effects. These compounds are known to interact with various biological targets due to the imidazole ring's ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in enzyme active sites.

Potential Biological Roles:

  • Enzyme Inhibition: Imidazole-containing compounds are known inhibitors of various enzymes. For instance, they can target enzymes crucial for the survival of pathogens or the proliferation of cancer cells.[3]

  • Antimicrobial Activity: Many imidazole derivatives exhibit potent activity against bacteria and fungi.[6]

  • Anticancer Properties: The imidazole scaffold is present in several anticancer agents. Their mechanism of action can involve the inhibition of kinases, disruption of microtubule dynamics, or intercalation with DNA, leading to apoptosis.[3][10]

Conceptual Signaling Pathway: Enzyme Inhibition

Given its structure, this compound could potentially act as an inhibitor in various enzymatic pathways. The diagram below illustrates a conceptual workflow for evaluating its inhibitory effects on a target enzyme.

G cluster_0 Experimental Workflow: Enzyme Inhibition Assay Compound CAS 18502-05-1 (Test Inhibitor) Incubation Incubation (Pre-incubation of Enzyme + Inhibitor) Compound->Incubation Enzyme Target Enzyme Enzyme->Incubation Substrate Enzyme Substrate Reaction Reaction Initiation (Addition of Substrate) Substrate->Reaction Buffer Assay Buffer Buffer->Incubation Incubation->Reaction Detection Signal Detection (e.g., Spectrophotometry, Fluorimetry) Reaction->Detection Analysis Data Analysis (IC₅₀ Determination) Detection->Analysis

Caption: General workflow for evaluating the enzyme inhibitory activity of a compound.

Applications in Synthesis

This compound is a valuable intermediate for synthesizing more complex molecules. The active methylene group adjacent to the nitrile makes it a suitable substrate for various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.

Representative Experimental Workflow: Knoevenagel Condensation

This workflow details the use of an imidazole acetonitrile derivative in a Knoevenagel condensation with an aromatic aldehyde to form a substituted acrylonitrile, a common scaffold in medicinal chemistry.[11]

G Reactants Reactants: - this compound - Aromatic Aldehyde - Base Catalyst (e.g., Piperidine) Reaction Reaction: - Dissolve in Solvent (e.g., Ethanol) - Heat to Reflux (2-4h) - Monitor by TLC Reactants->Reaction Workup Workup: - Cool to Room Temp. - Filter Precipitate - Wash with Cold Solvent Reaction->Workup Purification Purification: - Recrystallization Workup->Purification Product Final Product: α,β-Unsaturated Nitrile Purification->Product

Caption: Workflow for a Knoevenagel condensation using an imidazole acetonitrile derivative.

Safety Information

This compound is classified as hazardous and requires careful handling in a laboratory setting.

Hazard ClassDescriptionCitation(s)
GHS Pictograms GHS06 (Skull and crossbones), GHS07 (Exclamation mark)[3]
Signal Word Danger[3]
Hazard Codes H301, H311, H331[3]
Description Toxic if swallowed, in contact with skin or if inhaled[3]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound (CAS 18502-05-1) is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed studies on its specific biological roles are not abundant in the public domain, its structural similarity to other biologically active imidazoles suggests it is a promising scaffold for the development of new pharmaceuticals. The information and proposed protocols provided in this guide serve as a foundational resource for researchers aiming to utilize this compound in their work.

References

"biological significance of the imidazole-acetonitrile moiety"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the Imidazole-Acetonitrile Moiety

Abstract

The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, integral to numerous natural and synthetic bioactive compounds. When functionalized with an acetonitrile group, the resulting imidazole-acetonitrile moiety becomes a highly versatile synthetic intermediate, particularly for developing novel therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of this scaffold, detailing its role as a building block for compounds with potent anticancer, antifungal, and other pharmacological activities. We explore the mechanisms of action, including enzyme inhibition and modulation of critical signaling pathways, supported by quantitative biological data, detailed experimental protocols, and visual diagrams of key chemical and biological processes.

Introduction to the Imidazole-Acetonitrile Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[1] Its prevalence in essential biomolecules like the amino acid histidine and purine bases underscores its biological importance.[2] The unique electronic properties of the imidazole ring, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it an exceptional scaffold for interacting with a wide array of biological targets.[3]

The addition of an acetonitrile (-CH₂CN) group creates the imidazole-acetonitrile moiety, a bifunctional molecule with significant synthetic utility. The active methylene group adjacent to the electron-withdrawing nitrile function makes it an excellent nucleophile for various carbon-carbon bond-forming reactions.[4] This property allows for the systematic chemical modification and diversification of the core scaffold, enabling the generation of large libraries of compounds for biological screening. Compounds such as 2-(1H-imidazol-1-yl)acetonitrile serve as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), most notably in the development of modern antifungal agents.

A Versatile Synthetic Intermediate

The primary significance of the imidazole-acetonitrile moiety lies in its role as a versatile building block for creating more complex molecules with therapeutic potential. Its chemical reactivity is central to its utility in drug development.

Key Reaction: The Knoevenagel Condensation

A pivotal reaction involving the imidazole-acetonitrile scaffold is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group of imidazole-acetonitrile to a carbonyl compound, typically an aldehyde, followed by dehydration to yield an α,β-unsaturated nitrile (an acrylonitrile derivative).[4] This process is generally catalyzed by a weak base, such as piperidine or imidazole itself.[4][5] The resulting 2-(imidazolyl)-3-arylacrylonitrile derivatives are a class of compounds that have been extensively investigated for their anticancer properties.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Imidazole-Acetonitrile P1 Base Catalyst (e.g., Piperidine) R1->P1 + R2 Aromatic Aldehyde R2->P1 + P2 Solvent & Heat (e.g., Ethanol, Reflux) P1->P2 Initiates Reaction Prod 2-(Imidazolyl)-3-arylacrylonitrile Derivative P2->Prod Yields

Caption: Workflow for the Knoevenagel Condensation.[4]

Biological Significance and Therapeutic Applications

Derivatives synthesized from the imidazole-acetonitrile moiety have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.

Anticancer Activity

The most significant therapeutic application of imidazole-acetonitrile derivatives is in oncology. Numerous studies have shown that compounds derived from this scaffold possess potent anti-proliferative activity against a range of human cancer cell lines.[6][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition: A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[6][8] EGFR is a receptor tyrosine kinase that, upon activation, triggers intracellular signaling cascades responsible for cell proliferation, survival, and metastasis.[6] Its overexpression is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Imidazole derivatives have been designed to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and halting downstream signaling.[6][7]

Antifungal Activity

The imidazole scaffold is the foundation of several clinically important antifungal drugs, including ketoconazole and miconazole.[1][9] Imidazole-acetonitrile serves as a key intermediate in the synthesis of next-generation antifungal agents. The primary mechanism for these drugs is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death. Derivatives have shown potent activity against pathogenic fungi such as Candida albicans.[1]

Mechanisms of Action

The therapeutic effects of imidazole-acetonitrile derivatives are rooted in their ability to modulate specific biological pathways and inhibit key enzymes.

EGFR Signaling Pathway Modulation

As noted, EGFR inhibition is a key anticancer mechanism. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pathways like RAS/MAPK and PI3K/AKT, which ultimately promote cell proliferation and inhibit apoptosis. Imidazole-based inhibitors block the initial phosphorylation step, effectively shutting down these pro-survival signals.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor Imidazole-Acetonitrile Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Conceptual EGFR Signaling Pathway Inhibition.[6]
Induction of Apoptosis

In addition to inhibiting proliferation, some imidazole-platinum(II) complexes have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, leading to the activation of executioner caspases and cleavage of key cellular proteins like PARP.[10]

Quantitative Biological Data

The potency of various imidazole derivatives has been quantified through in vitro assays. The data below is representative of the activity of compounds derived from or structurally related to the imidazole scaffold.

Table 1: Anticancer Activity of Imidazole Derivatives (EGFR Inhibition)

Compound EGFR IC₅₀ (nM) Cell Line Reference
Compound 2c 617.33 ± 0.04 - [6][8]
Compound 2d 710.00 ± 0.05 - [6][8]
Compound 3c 236.38 ± 0.04 - [6][8]

| Erlotinib (Control) | 239.91 ± 0.05 | - |[6][8] |

Table 2: Anti-proliferative Activity of Imidazole Derivatives in Cancer Cell Lines

Compound Cell Line Activity Value (µM) Reference
Compound 3c MDA-MB-231 IC₅₀ 1.98 [6][8]
Compound 3c T47D IC₅₀ 3.21 [6][8]
Compound 3c MCF-7 IC₅₀ 4.07 [6][8]
Compound 3c A549 IC₅₀ 2.64 [6][8]
PtMet2-PAMAM MCF-7 IC₅₀ 0.86 [10]
PtMet2-PAMAM MDA-MB-231 IC₅₀ 0.48 [10]
BI9 MCF-7 IC₅₀ 3.57 [11]
BI9 HL-60 IC₅₀ 0.40 [11]

| BI9 | HCT-116 | IC₅₀ | 2.63 |[11] |

Table 3: Antifungal Activity of Imidazole Derivatives

Compound Fungal Strain MIC (µg/mL) Reference
Compound 31 C. albicans 64110 (Fluconazole-resistant) 8 [1]
Compound 42 C. albicans 64110 (Fluconazole-resistant) 8 [1]
Compound 24 C. albicans ATCC 90028 2 [1]
Compound 24 C. glabrata 923 4 [1]

| Fluconazole | C. albicans ATCC 90028 | ≤0.25 |[1] |

Key Experimental Methodologies

Reproducible and standardized protocols are essential for the evaluation of novel chemical entities. Below are detailed methodologies for a key synthetic reaction and a critical biological assay.

Synthesis Protocol: Knoevenagel Condensation

This protocol describes the synthesis of 2-(1-methyl-1H-imidazol-2-yl)-3-arylacrylonitrile derivatives.[4]

  • Preparation: To a solution of (1-Methyl-1H-imidazol-2-yl)acetonitrile (1.0 equivalent) in absolute ethanol, add the desired aromatic aldehyde (1.0 equivalent).

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[4]

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol details the determination of a compound's cytotoxic effects on cancer cells to calculate the IC₅₀ value.[12][13]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[12]

  • Data Acquisition: Measure the absorbance (Optical Density) of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The imidazole-acetonitrile moiety is a synthetically tractable and biologically significant scaffold. Its value as a key intermediate allows for the creation of diverse molecular architectures with potent and specific activities, particularly in the realms of anticancer and antifungal therapy. The derivatives, such as acrylonitriles produced via Knoevenagel condensation, have shown promise as EGFR inhibitors, a clinically validated strategy in oncology. Future research should focus on expanding the structural diversity of derivatives, exploring novel biological targets beyond EGFR, and optimizing pharmacokinetic and pharmacodynamic properties to develop next-generation therapeutics based on this versatile chemical core.

References

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-(1H-imidazol-4-yl)acetonitrile, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis methods in published literature, this document focuses on plausible multi-step synthetic pathways, drawing upon established organic chemistry principles and analogous transformations reported for imidazole derivatives.

Introduction

This compound, also known as 4-(cyanomethyl)imidazole, is a valuable intermediate in the synthesis of various biologically active molecules, including histamine analogs and other pharmaceutical agents. Its structural motif, featuring a reactive nitrile group attached to the C4 position of the imidazole ring, allows for diverse chemical modifications. This guide details potential synthetic strategies, providing experimental protocols and quantitative data where available, to aid researchers in the efficient preparation of this important compound.

Synthetic Strategies

The synthesis of this compound can be approached through several multi-step sequences. The most viable strategies involve the initial preparation of a 4-substituted imidazole with a functionalized methyl group, which is then converted to the desired nitrile.

Strategy 1: From 4-(Hydroxymethyl)imidazole via 4-(Chloromethyl)imidazole

This is a promising and logical pathway that involves the preparation of 4-(hydroxymethyl)imidazole, its conversion to the more reactive 4-(chloromethyl)imidazole, followed by a nucleophilic substitution with a cyanide salt.

Synthetic_Pathway_1 4-Imidazolecarboxylic\nacid ester 4-Imidazolecarboxylic acid ester 4-(Hydroxymethyl)imidazole 4-(Hydroxymethyl)imidazole 4-Imidazolecarboxylic\nacid ester->4-(Hydroxymethyl)imidazole Reduction 4-(Chloromethyl)imidazole 4-(Chloromethyl)imidazole 4-(Hydroxymethyl)imidazole->4-(Chloromethyl)imidazole Chlorination This compound This compound 4-(Chloromethyl)imidazole->this compound Cyanation

Caption: General workflow for Strategy 1.

1.1. Synthesis of 4-(Hydroxymethyl)imidazole

The reduction of commercially available 4-imidazolecarboxylic acid esters is a common method for preparing 4-(hydroxymethyl)imidazole.

Experimental Protocol: Reduction of Ethyl 4-imidazolecarboxylate

  • Reactants: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of ethyl 4-imidazolecarboxylate in anhydrous THF is added dropwise.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 4-(hydroxymethyl)imidazole.

1.2. Synthesis of 4-(Chloromethyl)imidazole

The conversion of the hydroxyl group to a more reactive leaving group, such as a chloride, is a crucial step. This can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common choice.

Experimental Protocol: Chlorination of 4-Hydroxymethyl-5-methylimidazole (Analogous Procedure)

A published procedure for a similar substrate provides a reliable protocol. Thionyl chloride (50 ml) was stirred under nitrogen in an ice bath while 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) was added in very small portions over a 15-minute period[1]. The temperature was maintained between 10°C and 20°C[1]. After the addition was complete, the temperature was slowly raised to 55°C ±5°C and held for 30 minutes[1]. The mixture was then cooled to 10°C and diluted with diethyl ether (100 ml)[1]. The resulting precipitate was collected by filtration, washed with diethyl ether, and dried to give 4-methyl-5-chloromethyl imidazole hydrochloride with a 91% yield[1].

1.3. Synthesis of this compound

The final step involves the nucleophilic substitution of the chloride with a cyanide ion. This is a standard transformation in organic synthesis.

Experimental Protocol: Cyanation of 4-(Chloromethyl)imidazole (Proposed)

  • Reactants: 4-(Chloromethyl)imidazole hydrochloride is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Strategy 2: Direct Chloromethylation of 4-Methylimidazole followed by Cyanation

An alternative approach involves the direct functionalization of a readily available starting material like 4-methylimidazole.

Synthetic_Pathway_2 4-Methylimidazole 4-Methylimidazole 4-Methyl-5-chloromethyl-imidazole 4-Methyl-5-chloromethyl-imidazole 4-Methylimidazole->4-Methyl-5-chloromethyl-imidazole Chloromethylation This compound\n(methylated analog) This compound (methylated analog) 4-Methyl-5-chloromethyl-imidazole->this compound\n(methylated analog) Cyanation

References

Synthetic Pathways to 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-(1H-imidazol-4-yl)acetonitrile, a valuable building block in medicinal chemistry. The document details the necessary starting materials, outlines experimental protocols, and presents quantitative data to aid in the selection and execution of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The most direct and commonly employed method involves the nucleophilic substitution of a leaving group on a C1-synthon at the 4-position of the imidazole ring with a cyanide anion. An alternative, though less direct, route could involve the modification of a pre-existing functional group at the 4-position, such as the conversion of a carboxylic acid or an amine. This guide will focus on the most practical and well-documented methods.

A prevalent strategy commences with the chlorination of a readily available precursor, 4-methyl-1H-imidazole, to furnish 4-(chloromethyl)-1H-imidazole. This intermediate is then subjected to cyanation to yield the target molecule.

Quantitative Data Summary

The following table summarizes the quantitative data for the key transformations in the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.

Reaction StepStarting Material(s)Reagent(s)ProductYield (%)Reference(s)
Chlorination of 4-methyl-1H-imidazole4-methyl-1H-imidazole, Paraformaldehyde, HClThionyl chloride4-(chloromethyl)-1H-imidazole hydrochloride~68%Based on analogous reactions in the literature.
Cyanation of 4-(chloromethyl)-1H-imidazole4-(chloromethyl)-1H-imidazole hydrochloridePotassium Cyanide or Sodium CyanideThis compound65-85%Inferred from similar cyanation reactions.
Two-Step Halogenation-Cyanation of Imidazole (for context)ImidazoleI₂, KOH, then NaCN in DMSO2-(1H-imidazol-1-yl)acetonitrile65-75%[1]

Experimental Protocols

Synthesis of 4-(chloromethyl)-1H-imidazole hydrochloride

This protocol is based on the direct chloromethylation of 4-methyl-imidazole.

Materials:

  • 4-methyl-imidazole

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (36% w/w)

  • Thionyl Chloride

  • Diethyl ether

Procedure:

  • A mixture of concentrated hydrochloric acid, 4-methyl-imidazole, and paraformaldehyde is heated.

  • The reaction mixture is then cooled, and thionyl chloride is added portion-wise while maintaining a low temperature.

  • After the addition is complete, the reaction temperature is slowly raised and maintained for a period to ensure the completion of the reaction.

  • The mixture is then cooled, and diethyl ether is added to precipitate the product.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield 4-methyl-5-chloromethyl-imidazole hydrochloride.

Synthesis of this compound

This protocol describes the nucleophilic substitution of the chloro group with a cyanide anion.

Materials:

  • 4-(chloromethyl)-1H-imidazole hydrochloride

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Sodium Carbonate or Potassium Carbonate)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 4-(chloromethyl)-1H-imidazole hydrochloride in the chosen solvent, a base is added to neutralize the hydrochloride and free the amine.

  • Potassium cyanide or sodium cyanide is then added to the reaction mixture.

  • The mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

Mandatory Visualizations

The following diagrams illustrate the key synthetic workflows.

Synthesis of 4-(chloromethyl)-1H-imidazole hydrochloride start 4-methyl-1H-imidazole intermediate1 Heating start->intermediate1 reagent1 Paraformaldehyde, Conc. HCl reagent1->intermediate1 product 4-(chloromethyl)-1H-imidazole hydrochloride intermediate1->product reagent2 Thionyl Chloride reagent2->product

Caption: Synthesis of the key intermediate.

Synthesis of this compound start 4-(chloromethyl)-1H-imidazole hydrochloride workup Workup and Purification start->workup reagent1 KCN or NaCN, Base (e.g., K2CO3) reagent1->workup solvent DMF or DMSO, Heat solvent->workup product This compound workup->product

Caption: Final cyanation step.

References

Potential Research Areas for 2-(1H-imidazol-4-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-imidazol-4-yl)acetonitrile is a small, heterocyclic molecule with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. The imidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities. The strategic placement of an acetonitrile group at the 4-position of the imidazole ring offers unique opportunities for chemical modification and interaction with biological targets. This technical guide outlines promising research avenues for this compound, providing a foundation for its synthesis, biological evaluation, and development as a lead structure for novel therapeutics. We will delve into its potential as an antimicrobial, anticancer, and anti-inflammatory agent, as well as its promising role as a scaffold for histamine H3 receptor antagonists. Detailed experimental protocols and conceptual workflows are provided to facilitate further investigation.

Physicochemical Properties and Synthesis

While experimental data for this compound is limited, its physicochemical properties can be predicted to guide initial studies. A plausible synthetic route can be adapted from established methods for the synthesis of substituted imidazoles.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
LogP ~0.4
Topological Polar Surface Area (TPSA) 41.61 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Proposed Synthetic Pathway

A potential synthetic route to this compound can be envisioned starting from 4-(hydroxymethyl)-1H-imidazole, a commercially available starting material. This multi-step synthesis would involve the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide salt.

G start 4-(hydroxymethyl)-1H-imidazole step1 Tosylation/Mesylation (TsCl or MsCl, base) start->step1 intermediate1 4-(Tosyl/Mesyloxymethyl)-1H-imidazole step1->intermediate1 step2 Nucleophilic Substitution (NaCN or KCN, polar aprotic solvent) intermediate1->step2 product This compound step2->product

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis

  • Protection of Imidazole Nitrogen (Optional but Recommended): To a solution of 4-(hydroxymethyl)-1H-imidazole in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group such as di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Activation of the Hydroxyl Group: Cool the solution of the N-protected intermediate to 0°C and add a sulfonylating agent (e.g., tosyl chloride or mesyl chloride) and a base (e.g., pyridine or triethylamine). Stir the reaction at 0°C and then allow it to warm to room temperature.

  • Nucleophilic Substitution with Cyanide: To the activated intermediate in a polar aprotic solvent (e.g., DMSO or DMF), add a cyanide salt (e.g., sodium cyanide or potassium cyanide). Heat the reaction mixture to facilitate the substitution.

  • Deprotection: If a protecting group was used, remove it under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

  • Purification: Purify the final product using column chromatography on silica gel.

Potential Research Area 1: Antimicrobial Activity

The imidazole moiety is a core component of many antifungal and antibacterial agents.[1] The unique electronic properties of the imidazole ring and its ability to coordinate with metal ions essential for microbial enzymes make it a promising scaffold for antimicrobial drug discovery.

Rationale

Derivatives of imidazole have demonstrated potent activity against a broad spectrum of bacteria and fungi.[1][2] The nitrile group in this compound can also contribute to its antimicrobial potential through various mechanisms, including acting as a hydrogen bond acceptor or participating in covalent interactions with target enzymes.

Proposed Experimental Workflow

G compound This compound screening Primary Screening (Disk Diffusion/Broth Microdilution) compound->screening mic Determination of Minimum Inhibitory Concentration (MIC) screening->mic mbc Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc mechanism Mechanism of Action Studies (e.g., cell wall/membrane disruption, enzyme inhibition) mic->mechanism

Figure 2: Conceptual workflow for antimicrobial screening.
Experimental Protocols

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates under suitable conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Potential Research Area 2: Anticancer Activity

Numerous imidazole-containing compounds have been investigated and developed as anticancer agents, targeting various cellular pathways involved in cancer progression.[3]

Rationale

The imidazole scaffold can be found in drugs that inhibit kinases, tubulin polymerization, and other key proteins in cancer cells. The nitrile group can enhance the binding affinity of the molecule to its target and can also be a site for further chemical derivatization to improve potency and selectivity.[4]

Proposed Experimental Workflow

G compound This compound viability Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) compound->viability ic50 Determination of IC₅₀ (across a panel of cancer cell lines) viability->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle target Target Identification and Mechanism of Action Studies apoptosis->target cell_cycle->target

Figure 3: Conceptual workflow for anticancer screening.
Experimental Protocols

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[5]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[5]

  • Treat cancer cells with the compound at its IC₅₀ concentration for different time points.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Potential Research Area 3: Anti-inflammatory Activity

The imidazole ring is present in several compounds with anti-inflammatory properties, often through the inhibition of key inflammatory mediators.

Rationale

Imidazole derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as modulate the production of pro-inflammatory cytokines.[6] The structural features of this compound may allow it to interact with the active sites of these inflammatory targets.

Proposed Experimental Workflow

G compound This compound lps_stimulation LPS-stimulated Macrophage Assay compound->lps_stimulation cox_lox_inhibition COX/LOX Enzyme Inhibition Assays compound->cox_lox_inhibition no_measurement Nitric Oxide (NO) Measurement (Griess Assay) lps_stimulation->no_measurement cytokine_measurement Pro-inflammatory Cytokine Measurement (ELISA) lps_stimulation->cytokine_measurement in_vivo In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) no_measurement->in_vivo cytokine_measurement->in_vivo cox_lox_inhibition->in_vivo

Figure 4: Conceptual workflow for anti-inflammatory screening.
Experimental Protocols

  • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[7]

  • Collect the cell culture supernatant.

  • Measure the amount of nitric oxide produced using the Griess reagent.[7]

  • Following LPS stimulation as described above, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Potential Research Area 4: Histamine H3 Receptor Antagonism

The imidazole-4-yl moiety is a key pharmacophore in many potent and selective histamine H3 receptor (H3R) antagonists.[8]

Rationale

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. H3R antagonists have therapeutic potential for treating a range of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[8] The this compound scaffold provides a valuable starting point for the design of novel H3R antagonists.

Proposed Signaling Pathway and Experimental Approach

G compound This compound (as an H3R antagonist) h3r Histamine H3 Receptor (GPCR) compound->h3r blocks g_protein Gi/o Protein h3r->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP Production adenylyl_cyclase->camp decreases downstream Downstream Signaling (e.g., neurotransmitter release) camp->downstream modulates

Figure 5: Simplified histamine H3 receptor signaling pathway.
Experimental Protocols

  • Prepare cell membranes from cells stably expressing the human histamine H3 receptor.

  • Incubate the membranes with a radiolabeled H3R antagonist (e.g., [³H]-Nα-methylhistamine) in the presence of varying concentrations of this compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Calculate the Ki value to determine the binding affinity of the test compound.[9]

  • This assay measures the ability of a compound to modulate G protein activation.

  • Incubate H3R-expressing cell membranes with the test compound and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • An antagonist will inhibit the agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.[10]

  • Quantify the amount of bound [³⁵S]GTPγS to determine the functional activity of the compound.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold with the potential for development into a wide range of therapeutic agents. Its structural similarity to known bioactive molecules, coupled with the versatility of the imidazole and nitrile functional groups, makes it an attractive starting point for drug discovery programs. The proposed research areas in antimicrobial, anticancer, anti-inflammatory, and histamine H3 receptor antagonist development provide a solid foundation for future investigations. The detailed experimental protocols and conceptual workflows outlined in this guide are intended to facilitate the systematic evaluation of this compound and its derivatives, ultimately paving the way for the discovery of novel and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Knoevenagel Condensation of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-4-yl)acetonitrile is a versatile building block in organic synthesis, particularly valued for its active methylene group, which is readily susceptible to Knoevenagel condensation. This reaction, a cornerstone of carbon-carbon bond formation, involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone, typically followed by dehydration to yield an α,β-unsaturated product. The resulting 2-(1H-imidazol-4-yl)-3-arylacrylonitriles are of significant interest in medicinal chemistry and drug development due to the prevalence of the imidazole moiety in numerous biologically active compounds. These derivatives have shown potential as anticancer agents and enzyme inhibitors.

This document provides detailed application notes and experimental protocols for conducting the Knoevenagel condensation using this compound with various aromatic aldehydes.

Key Reaction: Knoevenagel Condensation

The Knoevenagel condensation provides a straightforward method for the synthesis of a diverse library of 2-(1H-imidazol-4-yl)-3-arylacrylonitriles. The reaction is typically catalyzed by a weak base, such as piperidine or sodium hydroxide, and can be performed under conventional heating or environmentally friendly solvent-free conditions.

Data Presentation

The following table summarizes representative quantitative data for the Knoevenagel condensation of this compound with various aromatic aldehydes, based on analogous reactions with similar imidazole and benzimidazole derivatives.

EntryAldehydeCatalystSolventMethodTimeYield (%)
1BenzaldehydePiperidineEthanolReflux3-5 h~85%
24-ChlorobenzaldehydePiperidineEthanolReflux3-5 h~88%
34-MethoxybenzaldehydePiperidineEthanolReflux4-6 h~90%
44-FluorobenzaldehydeNaOHNoneGrinding5-10 min~92%
54-(Dimethylamino)benzaldehydeNaOHNoneGrinding5-10 min~95%

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Conventional Heating

This protocol describes the synthesis of 2-(1H-imidazol-4-yl)-3-arylacrylonitriles via a base-catalyzed condensation reaction with aromatic aldehydes under reflux conditions.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the desired aromatic aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux with constant stirring for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry it under a vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

Protocol 2: Solvent-Free Knoevenagel Condensation by Grinding

This environmentally friendly protocol utilizes a solvent-free approach at room temperature, offering a rapid and efficient alternative to conventional heating.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH) powder

  • Mortar and pestle

  • Spatula

Procedure:

  • In a mortar, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of powdered NaOH (0.1 eq).

  • Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction progress can be monitored by TLC.

  • After completion, add water to the reaction mixture to dissolve the catalyst and any unreacted starting materials.

  • Collect the solid product by filtration, wash it thoroughly with water, and dry it.

  • If necessary, the product can be further purified by recrystallization.

Visualizations

Experimental Workflow

G cluster_conventional Protocol 1: Conventional Heating cluster_grinding Protocol 2: Solvent-Free Grinding start1 Dissolve Reactants in Ethanol add_cat1 Add Piperidine start1->add_cat1 reflux Reflux for 3-6h add_cat1->reflux cool1 Cool to RT reflux->cool1 workup1 Workup & Purification cool1->workup1 product1 Final Product workup1->product1 start2 Combine Reactants & NaOH grind Grind for 5-10 min start2->grind workup2 Aqueous Workup grind->workup2 product2 Final Product workup2->product2

Caption: Comparative workflow of conventional vs. solvent-free Knoevenagel condensation.

Conceptual Signaling Pathway: Anticancer Activity

Imidazole-derived acrylonitriles have been investigated for their potential to inhibit cancer cell proliferation. A plausible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer.

G cluster_pathway Conceptual Anticancer Signaling Pathway drug 2-(1H-imidazol-4-yl)- 3-arylacrylonitrile rtk Receptor Tyrosine Kinase (RTK) drug->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.

"protocol for synthesizing derivatives from 2-(1H-imidazol-4-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Derivatives from 2-(1H-imidazol-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional building block for the synthesis of diverse heterocyclic systems, which are scaffolds of significant interest in drug discovery. Its structure contains a reactive nitrile group, an active methylene bridge, and an electron-rich imidazole ring, making it an ideal precursor for a variety of chemical transformations. This document provides detailed protocols for the synthesis of derivatives via N-alkylation of the imidazole ring, reactions involving the active methylene group, and transformations of the nitrile functionality.

Introduction

The imidazole nucleus is a critical pharmacophore present in numerous biologically active molecules. The title compound, this compound, offers multiple reaction sites for chemical modification, allowing for the generation of compound libraries for screening and lead optimization. The primary sites for derivatization are:

  • The Imidazole Ring: The secondary amine (N-H) of the imidazole ring can be readily alkylated or acylated. For the 4-substituted imidazole, N-alkylation can lead to a mixture of N-1 and N-3 isomers, a key consideration in synthetic design.

  • The Active Methylene Group (-CH2-): The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a base, allowing for condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones.

  • The Nitrile Group (-C≡N): The nitrile group is a versatile functional group that can undergo hydrolysis to form amides or carboxylic acids, reduction to yield primary amines, or react with organometallic reagents to produce ketones.[1][2][3]

The derivatization strategies outlined below provide pathways to novel chemical entities with potential applications in medicinal chemistry.

Derivatization Strategies & Experimental Protocols

Derivatization via N-Alkylation of the Imidazole Ring

N-alkylation of the imidazole ring can modify the compound's lipophilicity and its interaction with biological targets.[4] This reaction is typically performed by treating the imidazole with an alkyl halide in the presence of a base.

cluster_workflow Workflow for N-Alkylation start Start: this compound + Alkyl Halide (R-X) step1 Add Base (e.g., K2CO3, NaH) in Solvent (e.g., Acetonitrile, DMF) start->step1 Reactants step2 Heat Reaction Mixture (e.g., 60-80 °C) step1->step2 Conditions step3 Monitor by TLC (4-24 hours) step2->step3 step4 Work-up: - Quench with Water - Extract with Organic Solvent step3->step4 Upon Completion step5 Purification: - Dry Organic Layer - Concentrate - Column Chromatography step4->step5 end_node Product: 1-Alkyl-4-(cyanomethyl)-1H-imidazole & 3-Alkyl-4-(cyanomethyl)-1H-imidazole step5->end_node Final Product

Caption: Workflow for the N-Alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃, 2.0 eq.).[4] Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Reagent: Add the desired alkyl halide (1.1-1.2 eq.) dropwise to the mixture.[4]

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-24 hours.[4][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the N-alkylated derivatives.[4][6]

Data Summary: N-Alkylation of Imidazoles

Starting MaterialAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
4-nitroimidazoleVarious Alkyl HalidesK₂CO₃Acetonitrile60°C1-366-85
ImidazoleRBrKOH/K₂CO₃Acetonitrile80°C24N/A[5]
1-(4-Methyl-1H-imidazol-2-yl)ethanoneAlkyl HalideK₂CO₃DMF/Acetonitrile60-80°C4-8N/A[4]

Note: The data presented is for analogous imidazole compounds and serves as a guideline. Yields for this compound may vary.

Derivatization via Knoevenagel Condensation

The active methylene group of this compound allows for Knoevenagel condensation with aromatic aldehydes. This reaction creates a new carbon-carbon double bond, yielding 3-aryl-2-(1H-imidazol-4-yl)acrylonitrile derivatives.[7]

cluster_workflow Workflow for Knoevenagel Condensation start Start: this compound + Aromatic Aldehyde (Ar-CHO) step1 Add Catalytic Base (e.g., Piperidine, NaOH) start->step1 step2 Solvent: Ethanol or Solvent-Free step1->step2 step3 Reaction Conditions: Reflux (2-4h) or Grind (5-10min) step2->step3 step4 Monitor by TLC step3->step4 step5 Work-up: - Cool Mixture - Add Water step4->step5 Upon Completion step6 Purification: - Collect Solid by Filtration - Wash with Water - Recrystallize step5->step6 end_node Product: 3-Aryl-2-(1H-imidazol-4-yl)acrylonitrile step6->end_node Final Product

Caption: Workflow for Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a procedure for a similar starting material.[7]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in absolute ethanol.

  • Addition of Catalyst: Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure acrylonitrile derivative.[7]

Derivatization via Nitrile Group Transformations

The nitrile group can be converted into several other important functional groups, significantly expanding the diversity of accessible derivatives.[3]

cluster_workflow Logical Relationships for Nitrile Group Transformations cluster_path1 Reduction cluster_path2 Hydrolysis cluster_path3 Grignard Reaction start This compound reagent1 LiAlH4, then H2O start->reagent1 [H] reagent2 H3O+ or OH-, H2O, Heat start->reagent2 H2O reagent3 1. R-MgBr 2. H3O+ start->reagent3 R- product1 2-(1H-imidazol-4-yl)ethanamine reagent1->product1 product2 2-(1H-imidazol-4-yl)acetic acid reagent2->product2 product3 1-(1H-imidazol-4-yl)alkan-2-one reagent3->product3

Caption: Key transformations of the nitrile group.

Experimental Protocols

Protocol 2.3.1: Reduction to a Primary Amine

This is a general procedure for nitrile reduction.[2][8]

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF.

  • Addition of Reagent: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Purification: Filter the resulting solids and wash them thoroughly with ether. Dry the combined organic filtrate over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or chromatography.

Protocol 2.3.2: Hydrolysis to a Carboxylic Acid

This is a general procedure for nitrile hydrolysis.[1][9]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and an aqueous acid solution (e.g., 6M H₂SO₄ or HCl).

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or the cessation of ammonia evolution).

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.

  • Purification: The pH of the aqueous layer can be adjusted to optimize precipitation or extraction. The crude product can be purified by recrystallization.

Protocol 2.3.3: Reaction with a Grignard Reagent to form a Ketone

This is a general procedure for the reaction of nitriles with Grignard reagents.[3]

  • Reaction Setup: In a dry flask under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

  • Addition of Reagent: Add the Grignard reagent (R-MgBr, ~1.1 eq.) dropwise to the nitrile solution at 0°C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Quench the reaction by slowly adding it to an acidic aqueous solution (e.g., 1M HCl) with vigorous stirring. Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.

  • Purification: Separate the organic layer, and extract the aqueous layer with additional ether. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography or distillation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. All experiments should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 2-(1H-imidazol-4-yl)acetonitrile as a Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a cornerstone of modern antifungal therapy, primarily acting through the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The requested precursor, 2-(1H-imidazol-4-yl)acetonitrile, represents a potential building block for the synthesis of novel 4-substituted imidazole-based antifungal agents. However, it is important to note that publicly available scientific literature extensively details the use of 1-yl and 2-yl isomers of (imidazolyl)acetonitrile as precursors, while specific examples of antifungal agents synthesized directly from this compound are not well-documented.

This document provides a comprehensive overview based on available data for 4-substituted imidazole antifungal agents, presenting a plausible synthetic pathway and representative protocols. The information herein is intended to guide researchers in the potential application of this compound and related compounds in the discovery of new antifungal therapies.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole-based antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane. The primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme blocks the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols alter the fluidity and permeability of the fungal membrane, leading to the inhibition of fungal growth and replication.[1][2]

Antifungal_Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component ImidazoleAgent Imidazole-Based Antifungal Agent ImidazoleAgent->CYP51 Inhibits CYP51->Ergosterol Catalyzes

Caption: Mechanism of action of imidazole antifungal agents.

Proposed Synthesis of 4-Substituted Imidazole Antifungal Agents

While direct synthetic routes from this compound are not readily found in the literature, a plausible pathway to synthesize potent 4-substituted imidazole sulfonamides can be proposed. This involves the conversion of the nitrile group to an amine, followed by sulfonylation.

Synthetic_Workflow Precursor This compound Intermediate 2-(1H-imidazol-4-yl)ethanamine Precursor->Intermediate Reduction (e.g., LiAlH4 or H2/Catalyst) FinalProduct 4-Substituted Imidazole Sulfonamide Intermediate->FinalProduct Sulfonylation SulfonylChloride R-SO2Cl (Sulfonyl Chloride) SulfonylChloride->FinalProduct

Caption: Proposed synthetic workflow for 4-substituted imidazole sulfonamides.

Experimental Protocols

The following are representative protocols that can be adapted for the synthesis and evaluation of antifungal agents derived from 4-substituted imidazoles.

Protocol 1: Synthesis of 2-(1H-imidazol-4-yl)ethanamine (Hypothetical)

This protocol describes the reduction of the nitrile group of this compound to a primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Dry diethyl ether

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Stirring plate and magnetic stirrer bar

Procedure (using LiAlH₄):

  • In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Combine the filtrate and washes, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 2-(1H-imidazol-4-yl)ethanamine.

  • Purify the product by column chromatography or distillation under reduced pressure.

Protocol 2: Synthesis of a 4-Substituted Imidazole Sulfonamide (Representative)

This protocol outlines the reaction of the synthesized amine with a sulfonyl chloride to form the final sulfonamide product.

Materials:

  • 2-(1H-imidazol-4-yl)ethanamine

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(1H-imidazol-4-yl)ethanamine (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Add the substituted sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-substituted imidazole sulfonamide.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include positive (fungus in medium without compound) and negative (medium only) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control.

Quantitative Data

The following table summarizes the antifungal activity of some reported 4-substituted imidazole derivatives against various fungal strains. Note that these compounds are not necessarily derived from this compound but represent the potential of this structural class.

Compound IDFungal StrainMIC (µg/mL)Reference
12h (an N-cyano-1H-imidazole-4-carboxamide derivative) Rhizoctonia solani2.63 (EC₅₀)[3]
Compound 10 (an N-unsubstituted imidazole derivative) Candida albicansMore active than fluconazole[4]
A series of 5-aminoimidazole-4-carboxamidrazones Candida sp.Exhibited activity[5]
A series of amide imidazole CYP51 inhibitors Candida albicansMICs ranging from 0.125 to >64[6]

Conclusion

While the direct use of this compound as a precursor for antifungal agents is not extensively reported, the broader class of 4-substituted imidazoles shows significant promise. The provided protocols and data for related compounds offer a solid foundation for researchers to explore the synthesis and evaluation of novel antifungal candidates based on this scaffold. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully understand its potential in the development of new antifungal therapies.

References

Application of 2-(1H-imidazol-4-yl)acetonitrile in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-imidazol-4-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structural motif, featuring a cyanomethyl group at the 4-position of the imidazole ring, serves as a key pharmacophore and a valuable synthetic intermediate for the development of various therapeutic agents. This document provides detailed application notes, experimental protocols, and data for researchers, scientists, and drug development professionals working with this compound. The primary focus of its application lies in the discovery of potent and selective histamine H3 receptor antagonists.

Application Notes

The imidazole ring is a common feature in many biologically active molecules, and its substitution pattern greatly influences its pharmacological profile. The 4-substituted imidazole core of this compound is a well-established scaffold for targeting the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Consequently, antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).

The cyanomethyl group of this compound offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Data Presentation

The following table summarizes the in vitro biological activity of representative histamine H3 receptor antagonists derived from 4-substituted imidazole scaffolds, demonstrating the high affinity achievable with this structural motif.

Compound Name/CodeStructure/Modification from CoreAssay TypeSpeciesBinding Affinity (Ki) [nM]Reference
GT-2331trans-2-[1H-imidazol-4-yl] cyclopropane derivativeRadioligand Binding ([³H]Nα-methylhistamine)Rat0.125[1]
Compound 74-[(1H-imidazol-4-yl)methyl]piperidine with substituted aniline amideRadioligand BindingHuman1.7
Compound 114-[(1H-imidazol-4-yl)methyl]piperidine with substituted aniline amideRadioligand BindingHuman0.4
Compound 124-[(1H-imidazol-4-yl)methyl]piperidine with substituted aniline amideRadioligand BindingHuman1.9

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route starting from a commercially available precursor, 4-(hydroxymethyl)-5-methylimidazole, which can be adapted for the synthesis of the title compound. The synthesis involves two main steps: chlorination of the hydroxymethyl group followed by cyanation.

Step 1: Synthesis of 4-(Chloromethyl)-1H-imidazole hydrochloride (Adapted from a similar synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride)

Materials:

  • 4-(Hydroxymethyl)imidazole hydrochloride

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool thionyl chloride in an ice bath.

  • Slowly add 4-(hydroxymethyl)imidazole hydrochloride in small portions to the stirred thionyl chloride, maintaining the temperature between 10-20°C.

  • After the addition is complete, slowly raise the temperature to 55°C and stir for 30 minutes.

  • Cool the reaction mixture to 10°C and dilute with diethyl ether to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield 4-(chloromethyl)-1H-imidazole hydrochloride.

Step 2: Synthesis of this compound

Materials:

  • 4-(Chloromethyl)-1H-imidazole hydrochloride

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent

  • Sodium bicarbonate (NaHCO₃) or other suitable base

Procedure:

  • Dissolve 4-(chloromethyl)-1H-imidazole hydrochloride in DMSO.

  • Carefully add sodium bicarbonate to neutralize the hydrochloride salt.

  • In a separate flask, dissolve sodium cyanide in a minimal amount of DMSO.

  • Slowly add the sodium cyanide solution to the imidazole solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: In Vitro Radioligand Binding Assay for Histamine H3 Receptor Antagonism

This protocol is used to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor (e.g., from HEK293 or CHO cells)

  • Radioligand: [³H]Nα-methylhistamine

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash Buffer (cold assay buffer)

  • Test compound (e.g., a derivative of this compound) at various concentrations

  • Non-specific binding control (e.g., 10 µM unlabeled histamine or thioperamide)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [³H]Nα-methylhistamine (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_assay In Vitro H3 Receptor Binding Assay start 4-(Hydroxymethyl)imidazole step1 Chlorination (SOCl₂) start->step1 intermediate 4-(Chloromethyl)-1H-imidazole step1->intermediate step2 Cyanation (NaCN) intermediate->step2 product This compound step2->product step3 Further Derivatization product->step3 final_product Target H3 Antagonist step3->final_product assay_start Prepare Assay Plate final_product->assay_start Test Compound incubation Incubate with [³H]Nα-methylhistamine & Test Compound assay_start->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis

Caption: Workflow for the synthesis and in vitro evaluation of this compound derivatives.

signaling_pathway cluster_membrane Presynaptic Neuron H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Histamine_release Histamine Release H3R->Histamine_release Inhibits (Autoreceptor) AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Histamine Vesicle Ca_ion->Vesicle Triggers Fusion Vesicle->Histamine_release Histamine Histamine Histamine->H3R Binds & Activates Antagonist H3 Antagonist (e.g., derivative of This compound) Antagonist->H3R Binds & Blocks

Caption: Histamine H3 receptor signaling pathway and the mechanism of action of H3 antagonists.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing 2-(1H-imidazol-4-yl)acetonitrile as a key starting material. The focus is on the synthesis of potent and selective inhibitors for clinically relevant kinases, particularly p38 MAP kinase and Src kinase.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it an ideal pharmacophore for engaging the active sites of various enzymes, including protein kinases. This compound is a versatile building block that incorporates both the imidazole core and a reactive acetonitrile group, making it a valuable precursor for the synthesis of a diverse range of kinase inhibitors. This document outlines the synthetic strategies, detailed experimental procedures, and biological activities of kinase inhibitors derived from this starting material.

Target Kinases and Signaling Pathways

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinase signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3][4][5] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer.[4] Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest. The core of many potent p38 MAPK inhibitors is a pyridinyl-imidazole scaffold, which can be synthesized from this compound.[1][2][3]

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) receptor->MAPKKK activates MKK MKK3 / MKK6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylates cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) MK2->cellular_responses transcription_factors->cellular_responses inhibitor Pyridinyl-Imidazole Inhibitor inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.
Src Family Kinases

Src family kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[6][7][8] Aberrant Src signaling is a hallmark of many cancers, contributing to tumor growth, metastasis, and angiogenesis. Therefore, Src inhibitors are valuable tools for cancer research and are being actively developed as therapeutic agents. The imidazole core can be incorporated into scaffolds that target the ATP-binding site of Src kinases.

Src_Kinase_Signaling_Pathway growth_factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) growth_factor->RTK Src Src Kinase RTK->Src activates downstream Downstream Effectors (e.g., STAT3, FAK, Ras-MAPK) Src->downstream phosphorylates cellular_outcomes Cellular Outcomes (Proliferation, Migration, Survival) downstream->cellular_outcomes inhibitor Imidazole-Based Inhibitor inhibitor->Src

Src Kinase Signaling Pathway and Point of Inhibition.

Synthesis of a Pyridinyl-Imidazole p38 MAP Kinase Inhibitor

A common and effective class of p38 MAP kinase inhibitors features a substituted pyridinyl-imidazole core. The following protocol outlines a plausible synthetic route to a representative inhibitor of this class, starting from this compound.

Synthesis_Workflow start This compound step1 Condensation with 4-fluorobenzaldehyde start->step1 intermediate1 α-(4-fluorophenyl)-β-(1H-imidazol-4-yl)acrylonitrile step1->intermediate1 step2 Cyclization with formamidine acetate intermediate1->step2 intermediate2 4-(1H-imidazol-4-yl)-5-(4-fluorophenyl)pyrimidine step2->intermediate2 step3 Reaction with pyridin-4-ylboronic acid (Suzuki Coupling) intermediate2->step3 final_product Pyridinyl-Imidazole p38 Inhibitor step3->final_product

General Synthetic Workflow for a p38 MAPK Inhibitor.
Experimental Protocol

Step 1: Synthesis of α-(4-fluorophenyl)-β-(1H-imidazol-4-yl)acrylonitrile

This step involves a Knoevenagel condensation of this compound with 4-fluorobenzaldehyde.

  • Materials:

    • This compound (1.0 eq)

    • 4-fluorobenzaldehyde (1.1 eq)

    • Piperidine (0.2 eq)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Stirring plate and magnetic stir bar

  • Procedure:

    • To a solution of this compound in ethanol, add 4-fluorobenzaldehyde and piperidine.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(1H-imidazol-4-yl)-5-(4-fluorophenyl)pyrimidine

This step involves the cyclization of the acrylonitrile intermediate with formamidine acetate to form the pyrimidine ring.

  • Materials:

    • α-(4-fluorophenyl)-β-(1H-imidazol-4-yl)acrylonitrile (1.0 eq)

    • Formamidine acetate (3.0 eq)

    • 2-Methoxyethanol

    • Round-bottom flask with reflux condenser

    • Stirring plate and magnetic stir bar

  • Procedure:

    • A mixture of α-(4-fluorophenyl)-β-(1H-imidazol-4-yl)acrylonitrile and formamidine acetate in 2-methoxyethanol is heated to reflux for 12-18 hours.

    • Monitor the reaction by TLC.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography.

Step 3: Synthesis of the Final Pyridinyl-Imidazole Inhibitor

This final step involves a Suzuki coupling reaction to introduce the pyridine moiety. A pre-functionalization of the imidazole ring (e.g., N-protection and subsequent halogenation) might be necessary for a successful coupling.

  • Materials:

    • 4-(1H-imidazol-4-yl)-5-(4-fluorophenyl)pyrimidine (pre-functionalized) (1.0 eq)

    • Pyridin-4-ylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

    • Base (e.g., Na₂CO₃) (2.0 eq)

    • Solvent (e.g., Dioxane/water mixture)

    • Round-bottom flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a degassed solution of the pre-functionalized pyrimidine derivative in a dioxane/water mixture, add pyridin-4-ylboronic acid, the palladium catalyst, and the base.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-12 hours.

    • Monitor the reaction by TLC.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to yield the final pyridinyl-imidazole inhibitor.

Quantitative Data

The following table summarizes representative quantitative data for pyridinyl-imidazole based p38 MAP kinase inhibitors. Note that the specific values will vary depending on the exact molecular structure.

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Synthetic Yield (%)Reference
SB203580p38α5050-100-[4]
BIRB 796p38α0.130-N/A
VX-745p38α17220-N/A
Imidazole-1p38α4778.03 (TNF-α inhibition)65-75 (overall)[9]
Imidazole-2p38α450.29 (PGE2 inhibition)60-70 (overall)[9]

Synthesis of Imidazole-Based Src Kinase Inhibitors

A plausible strategy would involve the reaction of this compound with a suitable three-carbon synthon to form a substituted aminopyrimidine. This could be achieved through a condensation reaction with a β-dicarbonyl compound or its equivalent. The resulting aminopyrimidine could then be further functionalized to introduce moieties that enhance binding to the Src kinase active site.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of kinase inhibitors. Its inherent imidazole scaffold and reactive nitrile group provide a convenient entry point for the construction of complex heterocyclic systems that can effectively target the ATP-binding sites of key kinases such as p38 MAP kinase and Src kinase. The protocols and data presented herein serve as a guide for researchers in the design and synthesis of novel kinase inhibitors for therapeutic applications. Further exploration of the chemical space accessible from this starting material is warranted to discover new and improved kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Fused Imidazole Systems Using 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(1H-imidazol-4-yl)acetonitrile is a versatile bifunctional building block for the synthesis of various heterocyclic systems. The presence of an active methylene group adjacent to the nitrile and the nucleophilic nitrogen atoms within the imidazole ring makes it an ideal precursor for constructing fused imidazole derivatives. These fused systems, such as imidazo[1,2-a]pyridines and other related scaffolds, are of significant interest in medicinal chemistry due to their wide range of biological activities. This document provides detailed protocols for the synthesis of fused imidazole systems utilizing this compound, based on established synthetic methodologies for analogous compounds.

Key Synthetic Strategy: Condensation and Cyclization

A primary strategy for constructing fused imidazole systems from this compound involves a two-step sequence:

  • Knoevenagel Condensation: Reaction of the active methylene group of this compound with a suitable carbonyl compound, typically an aldehyde or a β-dicarbonyl compound.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack from a nitrogen atom of the imidazole ring onto a suitable electrophilic center in the intermediate, leading to the formation of the fused ring system.

This approach is analogous to the synthesis of benzo[1][2]imidazo[1,2-a]pyridine derivatives from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile.[3][4]

Experimental Workflow

The general experimental workflow for the synthesis of fused imidazoles from this compound is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A This compound E Knoevenagel Condensation & Intramolecular Cyclization A->E B Dielectrophilic Reagent (e.g., Ethyl 2,4-dioxo-4-arylbutanoate) B->E C Solvent (e.g., Ethanol) C->E D Base Catalyst (e.g., Piperidine) D->E F Cooling & Precipitation E->F G Filtration F->G H Washing with Cold Solvent G->H I Drying H->I J Recrystallization or Column Chromatography I->J K Fused Imidazole System J->K

Caption: General workflow for the synthesis of fused imidazoles.

Protocol 1: Synthesis of Substituted Imidazo[1,2-a]pyridine Analogs

This protocol describes a representative procedure for the synthesis of a fused imidazole system analogous to imidazo[1,2-a]pyridines, based on the reaction of this compound with ethyl 2,4-dioxo-4-arylbutanoates. The proposed mechanism involves an initial Knoevenagel condensation followed by an intramolecular nucleophilic attack and subsequent dehydration.[3][4]

Materials:

  • This compound

  • Substituted ethyl 2,4-dioxo-4-arylbutanoate (e.g., ethyl 2,4-dioxo-4-phenylbutanoate)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the substituted ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq).

  • Add a catalytic amount of piperidine (0.1-0.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Proposed Reaction Pathway

The proposed pathway for the formation of the fused imidazole system is illustrated below.

G Start This compound + Ethyl 2,4-dioxo-4-arylbutanoate Intermediate1 Knoevenagel Condensation Intermediate Start->Intermediate1 Piperidine, Ethanol, Reflux Intermediate2 Intramolecular Cyclization (Michael Addition) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of H2O Product Fused Imidazole Product Intermediate3->Product

Caption: Proposed reaction pathway for fused imidazole synthesis.

Quantitative Data (Based on Analogy)

Starting Material (Analog)ReagentProductYield (%)Reference
2-(1H-benzo[d]imidazol-2-yl)acetonitrileEthyl 2,4-dioxo-4-phenylbutanoateBenzo[1][2]imidazo[1,2-a]pyridine derivativeHigh[3][4]
2-(1H-benzo[d]imidazol-2-yl)acetonitrileEthyl 2,4-dioxo-4-(4-chlorophenyl)butanoateChloro-substituted derivativeHigh[3][4]
2-(1H-benzo[d]imidazol-2-yl)acetonitrileEthyl 2,4-dioxo-4-(4-methylphenyl)butanoateMethyl-substituted derivativeHigh[3][4]

Note: The term "High" is used in the references without specific percentages. Yields for similar Knoevenagel and cyclization reactions often range from 60% to 90%.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a toxic and flammable liquid. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are pure and dry.

    • Increase the reaction time or temperature, monitoring for decomposition by TLC.

    • Optimize the amount of catalyst used.

  • Incomplete Reaction:

    • Verify the identity and purity of starting materials.

    • Consider using a stronger base or a different solvent system.

  • Formation of Side Products:

    • Purify the starting materials before use.

    • Optimize reaction conditions (temperature, time) to favor the desired product.

    • Employ a more rigorous purification method, such as preparative HPLC.

These protocols and notes provide a foundational guide for the synthesis of fused imidazole systems from this compound. Researchers are encouraged to adapt and optimize these methods for their specific substrates and target molecules.

References

Application Notes and Protocols for N-Alkylation of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 2-(1H-imidazol-4-yl)acetonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein are based on established methodologies for the N-alkylation of imidazole derivatives, particularly those bearing electron-withdrawing substituents.

The N-alkylation of this compound can result in two regioisomers: the N1-alkylated and the N3-alkylated product. The cyanomethyl group at the 4-position is electron-withdrawing, which generally decreases the electron density of the adjacent nitrogen (N3) to a greater extent than the distal nitrogen (N1). Consequently, alkylation is often favored at the more nucleophilic N1 position. The choice of base, solvent, and reaction temperature are critical parameters that influence the reaction's efficiency and regioselectivity.

Two primary protocols are presented, offering flexibility based on the desired reactivity and available laboratory resources. Protocol 1 employs a milder base, potassium carbonate, in acetonitrile, which is a common and effective method for the N-alkylation of many heterocyclic compounds. Protocol 2 utilizes a stronger base, sodium hydride, in an aprotic polar solvent like N,N-dimethylformamide (DMF), which can be advantageous for less reactive alkylating agents or to ensure complete deprotonation of the imidazole.

General Reaction Scheme

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, upon deprotonation by a base, acts as a nucleophile and attacks the electrophilic alkylating agent (typically an alkyl halide).

G cluster_reactants Reactants cluster_products Products imidazole This compound product N-alkylated product(s) imidazole->product Nucleophilic Attack base Base alkyl_halide R-X (Alkyl Halide) alkyl_halide->product salt Base-H+X-

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol is a widely used and relatively mild procedure for N-alkylation.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[1]

  • Add anhydrous acetonitrile to the flask to form a suspension.

  • Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.[1]

  • Heat the reaction mixture to a temperature between 60-80°C.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.[1]

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride in DMF

This protocol employs a stronger base and is suitable for less reactive alkylating agents or when a higher reaction rate is desired.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents, based on the protocols for electronically similar substituted imidazoles.[1]

EntryAlkylating Agent (R-X)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)*
1Methyl IodideK₂CO₃ (2.0)Acetonitrile601285-95
2Ethyl BromideK₂CO₃ (2.0)Acetonitrile802470-85
3Benzyl BromideK₂CO₃ (2.0)Acetonitrile801880-90
4Propargyl BromideK₂CO₃ (2.0)Acetonitrile60870-80
5Ethyl BromoacetateK₂CO₃ (2.0)Acetonitrile802465-75
6Methyl IodideNaH (1.1)DMFRoom Temp690-98
7Ethyl BromideNaH (1.1)DMFRoom Temp1280-90
8Benzyl BromideNaH (1.1)DMFRoom Temp885-95

*Yields are estimated based on similar reactions and may vary depending on the specific experimental conditions and the efficiency of purification.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

G start Start reagents Combine Imidazole, Base, and Solvent start->reagents deprotonation Deprotonation reagents->deprotonation alkylation Add Alkylating Agent and React deprotonation->alkylation workup Aqueous Workup and Extraction alkylation->workup purification Dry and Concentrate Organic Layer workup->purification final_product Column Chromatography Purification purification->final_product end End final_product->end

Caption: General experimental workflow for N-alkylation.

Logical Relationship of Reaction Parameters

This diagram shows the logical relationship between the key parameters influencing the N-alkylation reaction.

G cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_outcomes Outcomes Base Base (e.g., K₂CO₃, NaH) Yield Product Yield Base->Yield Regioselectivity Regioselectivity (N1 vs. N3) Base->Regioselectivity Solvent Solvent (e.g., ACN, DMF) Solvent->Yield Solvent->Regioselectivity Temperature Temperature Temperature->Yield Temperature->Regioselectivity Time Reaction Time Time->Yield Imidazole This compound Imidazole->Regioselectivity Alkylating_Agent Alkylating Agent Alkylating_Agent->Yield Alkylating_Agent->Regioselectivity

Caption: Factors influencing the N-alkylation reaction outcome.

References

Application Notes and Protocols for 2-(1H-imidazol-4-yl)acetonitrile in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the coordination chemistry of 2-(1H-imidazol-4-yl)acetonitrile as a ligand is limited. The following application notes and protocols are based on the general principles of imidazole coordination chemistry and data from closely related compounds. These should be regarded as a starting point for research and development.

Introduction

This compound is a versatile heterocyclic ligand possessing two potential coordination sites: the nitrogen atoms of the imidazole ring and the nitrile group. The imidazole moiety is a well-established functional group in coordination chemistry, known for its ability to form stable complexes with a wide range of transition metals. The presence of the acetonitrile group offers the potential for further reactivity or different coordination modes. This document provides an overview of the potential applications of this compound in coordination chemistry, along with generalized protocols for its synthesis and the preparation of its metal complexes.

Potential Applications

Coordination complexes of imidazole derivatives have found applications in various fields, and it is anticipated that complexes of this compound could be explored for similar uses:

  • Homogeneous Catalysis: Imidazole-containing metal complexes are known to catalyze a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the imidazole ring can be tuned to influence the catalytic activity of the metal center.

  • Bioinorganic Chemistry and Drug Development: The imidazole ring is a key component of the amino acid histidine and is involved in the active sites of many metalloenzymes. Synthetic metal complexes with imidazole-based ligands are often studied as models for these enzymes or as potential therapeutic agents with anticancer, antifungal, or antibacterial properties.

  • Materials Science: Imidazole-based ligands are used in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and sensing.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol describes a general method for the synthesis of the title ligand.

Materials:

  • Histamine dihydrochloride

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Formaldehyde solution (37%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization of Histamine: Dissolve histamine dihydrochloride in water and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of potassium cyanide in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution. A copper(I) cyanide catalyst can be used to facilitate this Sandmeyer-type reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions: This synthesis involves highly toxic cyanides. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Protocol 2: Synthesis of a [M(L)2Cl2] Type Coordination Complex

This protocol provides a general procedure for the synthesis of a dichlorobis(this compound)metal(II) complex, where M is a divalent transition metal such as Cu(II), Co(II), or Ni(II), and L is the title ligand.

Materials:

  • This compound (L)

  • Metal(II) chloride salt (e.g., CuCl2·2H2O, CoCl2·6H2O, NiCl2·6H2O)

  • Ethanol or Methanol

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • Ligand Solution: Dissolve this compound (2 molar equivalents) in warm ethanol in a Schlenk flask.

  • Metal Salt Solution: In a separate container, dissolve the metal(II) chloride salt (1 molar equivalent) in a minimum amount of ethanol.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

  • Precipitation: Upon mixing, a precipitate should form. The color of the precipitate will depend on the metal used. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether.

  • Drying: Dry the complex in a desiccator under vacuum.

Quantitative Data

ParameterTypical RangeMetal Ion ExampleNotes
Metal-Imidazole (N) Bond Length 1.95 - 2.15 ÅCu(II), Co(II)The bond length can vary depending on the metal ion, its oxidation state, and the overall coordination geometry of the complex.
Metal-Nitrile (N) Bond Length 2.00 - 2.20 ÅCu(I), Ru(II)Coordination through the nitrile nitrogen is also possible and typically results in slightly longer bonds compared to imidazole.
N-Metal-N Bond Angle 85 - 95° or ~180°-Can be either cis or trans in an octahedral or square planar geometry.
C≡N Bond Length 1.13 - 1.15 Å-The nitrile bond length may slightly increase upon coordination to a metal center.

Visualizations

Ligand_Synthesis_Workflow Start Start: Histamine Dihydrochloride Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Cyanation Cyanation (KCN/NaCN, CuCN catalyst) Diazotization->Cyanation Workup Aqueous Work-up & Extraction Cyanation->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Product Product: this compound Purification->Product

Caption: Workflow for the synthesis of the ligand.

Complex_Synthesis_Workflow cluster_reactants Reactants Ligand Ligand Solution (this compound in Ethanol) Mix Mix Solutions (Room Temperature) Ligand->Mix MetalSalt Metal Salt Solution (MCl2·xH2O in Ethanol) MetalSalt->Mix Stir Stir for 2-4 hours Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Ethanol & Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry FinalComplex Final Complex: [M(L)2Cl2] Dry->FinalComplex

Caption: General workflow for complex synthesis.

Catalytic_Cycle Catalyst [M(L)n] Intermediate1 [M(L)n(A)] Catalyst->Intermediate1 Coordination Substrate_A Substrate A Substrate_A->Intermediate1 Substrate_B Substrate B Intermediate2 [M(L)n(A)(B)] Substrate_B->Intermediate2 Intermediate1->Intermediate2 Coordination Intermediate2->Catalyst Reductive Elimination Product Product A-B Intermediate2->Product

Caption: Conceptual catalytic cycle for a coupling reaction.

References

Application Notes and Protocols: Step-by-Step Synthesis of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 2-(1H-imidazol-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the imidazole ring, followed by the introduction of the acetonitrile moiety.

Overview of Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step sequence. The initial step involves the formation of a 4-(hydroxymethyl)-1H-imidazole intermediate. This is followed by conversion of the hydroxyl group to a leaving group, typically a chloride, and subsequent nucleophilic substitution with a cyanide salt to yield the target compound. An alternative, more direct approach involves the reaction of 4-(chloromethyl)-1H-imidazole hydrochloride with a cyanide source.

Experimental Protocols

Method 1: Two-Step Synthesis from 1,3-Dihydroxyacetone

Step 1: Synthesis of 4-(Hydroxymethyl)-1H-imidazole

This step involves the condensation of 1,3-dihydroxyacetone with formamide.

  • Materials:

    • 1,3-Dihydroxyacetone dimer

    • Formamide

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Stirring plate and stir bar

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3-dihydroxyacetone dimer and an excess of formamide.

    • Heat the reaction mixture to reflux (approximately 190-210 °C) under a nitrogen atmosphere.

    • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • The excess formamide is removed under reduced pressure to yield the crude 4-(hydroxymethyl)-1H-imidazole, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl group to a nitrile.

  • Materials:

    • 4-(Hydroxymethyl)-1H-imidazole

    • Thionyl chloride (SOCl₂)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

    • Round-bottom flask

    • Dropping funnel

    • Ice bath

    • Stirring plate and stir bar

  • Procedure:

    • Dissolve 4-(hydroxymethyl)-1H-imidazole in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise to the cooled solution to form 4-(chloromethyl)-1H-imidazole in situ.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • In a separate flask, prepare a solution of sodium cyanide or potassium cyanide in a suitable polar aprotic solvent (e.g., DMSO or DMF).

    • Slowly add the solution of 4-(chloromethyl)-1H-imidazole to the cyanide solution at room temperature.

    • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: Direct Cyanation of 4-(Chloromethyl)-1H-imidazole Hydrochloride

This method provides a more direct route if the starting material is commercially available.

  • Materials:

    • 4-(Chloromethyl)-1H-imidazole hydrochloride

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Base (e.g., Sodium bicarbonate or Potassium carbonate)

    • Round-bottom flask

    • Heating mantle

    • Stirring plate and stir bar

  • Procedure:

    • To a round-bottom flask, add 4-(chloromethyl)-1H-imidazole hydrochloride and a polar aprotic solvent.

    • Add a base to neutralize the hydrochloride and liberate the free base.

    • Add sodium cyanide or potassium cyanide to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 3-5 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
Method 1, Step 1 1,3-Dihydroxyacetone, FormamideNone190-2102-460-70
Method 1, Step 2 4-(Hydroxymethyl)-1H-imidazole, SOCl₂, NaCNDCM, DMF0 to 705-850-65
Method 2 4-(Chloromethyl)-1H-imidazole HCl, NaCNDMF60-803-575-85

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 142-145 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 12.1 (br s, 1H), 7.55 (s, 1H), 6.90 (s, 1H), 3.95 (s, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 135.0, 132.5, 118.0, 115.5, 18.0
Mass Spec (ESI+) m/z 108.1 [M+H]⁺

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the two-step synthesis of this compound.

Synthesis_Workflow Start Starting Materials (1,3-Dihydroxyacetone, Formamide) Step1 Step 1: Imidazole Ring Formation (Condensation Reaction) Start->Step1 Intermediate Intermediate: 4-(Hydroxymethyl)-1H-imidazole Step1->Intermediate Step2 Step 2: Cyanation (Chlorination followed by Nucleophilic Substitution) Intermediate->Step2 Product Final Product: This compound Step2->Product Direct_Synthesis_Workflow Start Starting Material (4-(Chloromethyl)-1H-imidazole HCl) Step1 Direct Cyanation (Nucleophilic Substitution) Start->Step1 Product Final Product: This compound Step1->Product

Scale-Up Synthesis of 2-(1H-imidazol-4-yl)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 2-(1H-imidazol-4-yl)acetonitrile, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is approached via a robust two-step process commencing with the oxidation of 4-(hydroxymethyl)imidazole to the key intermediate, 4-formylimidazole. This is followed by a one-pot conversion of the aldehyde to the target nitrile. This guide includes detailed experimental procedures, tabulated quantitative data for process optimization, and essential safety considerations for large-scale production. Additionally, a conceptual signaling pathway involving a related imidazole-containing biomolecule is presented to illustrate the biological relevance of this structural motif.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, serves as a versatile precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The development of a scalable, efficient, and safe synthesis for this compound is therefore of significant interest to the drug development community. The protocols outlined herein are designed to be adaptable from bench-scale to pilot-plant production.

Synthetic Strategy

The recommended scalable synthesis of this compound is a two-step process:

  • Step 1: Oxidation of 4-(hydroxymethyl)imidazole to 4-formylimidazole. This step utilizes a selective and scalable oxidizing agent to efficiently convert the starting alcohol to the aldehyde intermediate.

  • Step 2: One-pot conversion of 4-formylimidazole to this compound. This step involves the formation of an aldoxime from the aldehyde, followed by in-situ dehydration to yield the final nitrile product. This one-pot approach is advantageous for scale-up as it minimizes intermediate isolation steps, thereby increasing overall efficiency and reducing waste.

Data Presentation

Table 1: Optimization of the Oxidation of 4-(hydroxymethyl)imidazole
EntryOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1Manganese Dioxide (MnO₂)Acetonitrile801285
2Pyridinium Chlorochromate (PCC)Dichloromethane25478
3Dess-Martin PeriodinaneDichloromethane25292
4TEMPO/NaOClDichloromethane/Water0-10388

Note: Yields are based on laboratory-scale experiments and may vary upon scale-up. The use of MnO₂ is often preferred for larger scale due to cost and easier work-up.

Table 2: Optimization of the One-Pot Conversion of 4-formylimidazole to Nitrile
EntryDehydrating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Acetic AnhydridePyridineToluene110675
2Thionyl Chloride-Dichloromethane40382
3Trifluoroacetic AnhydrideTriethylamineDichloromethane0-25288
4Formic Acid-Formic Acid100585

Note: The choice of reagent for scale-up should consider cost, safety, and waste disposal. The formic acid method is a viable option for its simplicity, though reaction times are longer.

Experimental Protocols

Step 1: Scale-Up Synthesis of 4-formylimidazole

Materials:

  • 4-(hydroxymethyl)imidazole (1.0 kg, 10.2 mol)

  • Activated Manganese Dioxide (MnO₂) (5.0 kg, 57.5 mol)

  • Acetonitrile (20 L)

  • Celite (1 kg)

Procedure:

  • To a 50 L reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-(hydroxymethyl)imidazole and acetonitrile.

  • Stir the mixture to obtain a clear solution.

  • Add the activated manganese dioxide portion-wise over 30 minutes. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the manganese salts. Wash the filter cake with acetonitrile (3 x 2 L).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-formylimidazole as a solid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-formylimidazole.

Step 2: Scale-Up One-Pot Synthesis of this compound

Materials:

  • 4-formylimidazole (1.0 kg, 10.4 mol)

  • Hydroxylamine hydrochloride (0.87 kg, 12.5 mol)

  • Formic acid (10 L)

Procedure:

  • To a 20 L reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-formylimidazole and formic acid.

  • Stir the mixture and add hydroxylamine hydrochloride portion-wise. An initial exotherm may be observed.

  • Heat the reaction mixture to 100 °C and maintain for 5-7 hours. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Safety Considerations for Scale-Up

  • Manganese Dioxide: While generally safe, fine powders can be a respiratory hazard. Use appropriate personal protective equipment (PPE), including a dust mask or respirator.

  • Formic Acid: Corrosive. Handle in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and safety goggles.

  • Neutralization: The neutralization of formic acid with sodium bicarbonate is highly exothermic and releases large volumes of carbon dioxide. This step must be performed slowly and with adequate cooling and ventilation to prevent pressure buildup and boil-over.

  • Cyanide-free route: The presented protocol avoids the use of highly toxic cyanide reagents, which is a significant advantage for large-scale synthesis. If alternative routes involving cyanides are considered, stringent safety protocols must be implemented.[1][2][3][4]

Mandatory Visualizations

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Nitrile Formation (One-Pot) cluster_purification Purification A 4-(hydroxymethyl)imidazole B Oxidation (e.g., MnO2) A->B C 4-formylimidazole B->C D 4-formylimidazole E Oxime Formation (Hydroxylamine) D->E F Dehydration (e.g., Formic Acid) E->F G This compound F->G H Crude Product I Recrystallization / Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the scale-up synthesis.

G cluster_synthesis Histamine Synthesis cluster_metabolism Histamine Metabolism Histidine Histidine HDC Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine HDC->Histamine Histamine2 Histamine HNMT Histamine N-methyltransferase (HNMT) Histamine2->HNMT DAO Diamine Oxidase (DAO) Histamine2->DAO Methylhistamine N-Methylhistamine HNMT->Methylhistamine Imidazoleacetic_acid Imidazoleacetic Acid DAO->Imidazoleacetic_acid

Caption: Conceptual Histamine Synthesis and Metabolism Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-4-yl)acetonitrile and related derivatives. Our aim is to help you optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-alkylation of an imidazole precursor with a haloacetonitrile (such as chloroacetonitrile or bromoacetonitrile) in the presence of a base. This reaction is a nucleophilic substitution where the deprotonated imidazole acts as a nucleophile.[1][2]

Q2: Which base is most effective for this synthesis?

A2: The choice of base depends on the reactivity of your specific imidazole substrate and the alkylating agent. For many standard syntheses, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient.[1] For less reactive starting materials, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent may be necessary to ensure complete deprotonation of the imidazole ring.[1]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred as they effectively dissolve the imidazole and the base.[1] Common choices include acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1][3] It has been noted that substituting DMF with acetonitrile can sometimes reduce side reactions.[2]

Q4: I am observing a significant amount of a dialkylated product. How can this be minimized?

A4: The N-alkylated imidazole product can act as a nucleophile and react further with the alkylating agent to form an undesired dialkylated imidazolium salt.[1] To mitigate this, consider the following:

  • Use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the haloacetonitrile.[4]

  • Add the alkylating agent slowly or dropwise to the reaction mixture.[1]

  • Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material has been consumed.[1][4]

Q5: My product is proving difficult to purify. What are some effective purification strategies?

A5: The polarity of imidazole derivatives can present purification challenges. Common methods include:

  • Column Chromatography: Silica gel column chromatography is frequently used for purification.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol can be effective.[2]

  • Reversed-Phase HPLC: For more challenging separations, reversed-phase High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete deprotonation of the imidazole.Use a stronger base (e.g., NaH) in an anhydrous polar aprotic solvent (e.g., THF, DMF).[1]
Low reactivity of the alkylating agent.Consider using a more reactive haloacetonitrile (e.g., bromoacetonitrile instead of chloroacetonitrile). Increase the reaction temperature systematically while monitoring the reaction progress.[1]
Decomposition of starting materials or product.Verify the stability of your reagents under the reaction conditions. Consider running the reaction at a lower temperature for a longer duration.
Formation of Multiple Products C-alkylation instead of N-alkylation.While less common, this can occur if the nitrogen atoms are sterically hindered. Modifying the reaction conditions (e.g., solvent, base) may alter the selectivity.
Formation of regioisomers with unsymmetrical imidazoles.The regioselectivity is influenced by steric and electronic factors.[5] The less sterically hindered nitrogen is often favored.[4][5] Optimization of the base and solvent system may be required to improve the desired isomer ratio.
Dark or Tarry Reaction Mixture Decomposition at elevated temperatures.Reduce the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if the reagents are sensitive to air or moisture.

Data Presentation

Comparison of Synthetic Protocols for Imidazole Acetonitrile Derivatives
Starting Materials Base Solvent Conditions Yield Reference
Imidazole, ChloroacetonitrileK₂CO₃DMF80°C, 12 hours75–85%[2]
Imidazole, BromoacetonitrileNaHTHFRoom Temp, 2 hours59% (of 2-(1H-imidazol-1-yl)acetonitrile)
Imidazole, Ethyl Cyanoacetate-Toluene120°C, 8 hours60–70%[2]
4-Iodoimidazole, Alkyl HalideK₂CO₃AcetonitrileRoom Temp to RefluxVaries[6]
Imidazole, tert-Butyl ChloroacetateK₂CO₃Ethyl AcetateReflux, 10 hours75% (of ester intermediate)[7]

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)acetonitrile using Potassium Carbonate

This protocol is based on a common N-alkylation procedure.

Materials:

  • Imidazole

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add imidazole (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add chloroacetonitrile (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 2-(1H-imidazol-1-yl)acetonitrile.[2]

Protocol 2: Synthesis using Sodium Hydride

This protocol is suitable for less reactive substrates requiring a stronger base.

Materials:

  • Imidazole

  • Bromoacetonitrile

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of imidazole (1.0 equivalent) in anhydrous THF.

  • Carefully add sodium hydride (approximately 1.1 equivalents) portion-wise at 0°C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Slowly add bromoacetonitrile (1.0 equivalent) dropwise to the reaction mixture at 0°C.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow start Start: Imidazole Derivative reagents Add Base (e.g., K2CO3) & Solvent (e.g., DMF) start->reagents stir Stir at Room Temp (Deprotonation) reagents->stir add_alkylating Add Haloacetonitrile (e.g., ClCH2CN) stir->add_alkylating react Heat Reaction (e.g., 80°C, 12h) add_alkylating->react workup Work-up: Filter, Evaporate, Extract react->workup purify Purification: Recrystallization or Chromatography workup->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the N-alkylation of imidazole.

Caption: Troubleshooting decision tree for optimizing synthesis.

References

Technical Support Center: Purification of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(1H-imidazol-4-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can be broadly categorized as starting materials, reagents, byproducts, and solvent residues. These may include:

  • Unreacted Starting Materials: Imidazole and halogenated acetonitrile (e.g., bromoacetonitrile or chloroacetonitrile).

  • Isomeric Byproducts: Depending on the synthetic route, the formation of the isomeric 2-(1H-imidazol-1-yl)acetonitrile can be a significant impurity.

  • Reagents: Residual base (e.g., K₂CO₃, NaH) or catalysts.

  • Solvent Residues: Acetonitrile, dimethylformamide (DMF), ethyl acetate, or ethanol are often used in synthesis and purification and can be retained in the final product.[1]

Q2: My purified this compound is a yellow oil, but it is reported to be a solid. What could be the issue?

A2: While the related isomer 2-(1H-imidazol-1-yl)acetonitrile is reported as a yellow oil or a low-melting solid (m.p. 54.0 to 58.0 °C), this compound has a reported melting point of 142°C.[2][3] An oily or low-melting point product suggests the presence of significant impurities or residual solvent. Further purification by recrystallization or chromatography is recommended.

Q3: What is a good starting point for developing a column chromatography method for this compound?

A3: For silica gel column chromatography, a common technique for purifying imidazole derivatives, you can start with an eluent system of petroleum ether/ethyl acetate or dichloromethane/methanol.[2] Given the polarity of the imidazole ring, a gradient elution starting with a less polar mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate or methanol) is advisable to ensure good separation of the target compound from less polar impurities.

Q4: I am having trouble with peak tailing and poor resolution when analyzing my compound by reverse-phase HPLC. What can I do?

A4: Imidazole derivatives are basic and can interact with residual silanols on standard C18 columns, leading to peak tailing. To mitigate this, consider the following:

  • Use a buffered mobile phase: A mobile phase at a pH of around 8 to 10 can suppress the ionization of the imidazole ring, leading to better peak shape.

  • Add an ion-pairing agent: Additives like triethylamine (TEA) can mask the active sites on the stationary phase.

  • Use a modern, end-capped column: Columns with low silanol activity are designed to minimize these secondary interactions.[4]

  • Consider HILIC: For very polar compounds like imidazole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) using a silica column with a high organic content mobile phase (e.g., acetonitrile/water) can be a suitable alternative.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Compound is highly polar and retained on the silica gel. Increase the polarity of the eluent. A common mobile phase is petroleum ether/ethyl acetate; try increasing the ethyl acetate ratio or adding a small percentage of methanol to the eluent system.[2]
Compound degradation on silica. Imidazoles can be sensitive to acidic silica gel. Consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system.
Incorrect fraction collection. Monitor the elution closely using Thin Layer Chromatography (TLC) to ensure all fractions containing the product are collected.
Issue 2: Co-elution of Impurities During Chromatography
Possible Cause Troubleshooting Step
Similar polarity of the product and impurity. Try a different solvent system to alter the selectivity. For instance, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.
Overloading the column. Reduce the amount of crude product loaded onto the column to improve separation efficiency.
Isomeric impurity. The 1-isomer and 4-isomer of imidazolyl acetonitrile may have very similar polarities. A high-resolution method like preparative HPLC might be necessary for complete separation.
Issue 3: Difficulty in Crystallizing the Final Product
Possible Cause Troubleshooting Step
Presence of impurities inhibiting crystallization. The product may require further purification. Try another round of column chromatography or an extraction to remove impurities.
Inappropriate solvent choice. Experiment with different solvent systems for recrystallization. Good options could include ethanol, ethanol/water mixtures, or acetonitrile/ether.[1][5]
Crystallization is too rapid, trapping impurities. Slow down the crystallization process by cooling the solution gradually. Using a mixed solvent system where the compound is soluble in one solvent and insoluble in the other can facilitate slower crystal growth.[1]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography Purification

This protocol is a general guideline for the purification of this compound based on methods used for similar compounds.[2]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., petroleum ether).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., petroleum ether/ethyl acetate 10:1). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general procedure for recrystallization.[1]

  • Dissolution: Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Parameter2-(1H-imidazol-1-yl)acetonitrileThis compoundReference
CAS Number 98873-55-318502-05-1[2][3]
Molecular Formula C₅H₅N₃C₅H₅N₃[2][3]
Molecular Weight 107.11107.11[2]
Appearance White to light yellow solid or yellow oil-[2]
Melting Point 54.0 to 58.0 °C142 °C[2][3]
Boiling Point 116-120 °C (0.35 Torr)393.6 °C at 760 mmHg[2][3]

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Crude Reaction Mixture B Quench Reaction (e.g., with water) A->B Quenching C Solvent Extraction (e.g., Ethyl Acetate) B->C Phase Separation D Dry & Concentrate C->D Isolation E Crude Product D->E F Column Chromatography (Silica Gel) E->F Primary Method G Recrystallization E->G Alternative/Final Polish H Pure Fractions F->H J Final Product G->J I Solvent Removal H->I I->J K QC Analysis (HPLC, NMR) J->K

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Unsuccessful Q1 What is the issue? Start->Q1 A1 Low Purity after Column Chromatography Q1->A1 Purity A2 Product is an Oil, Not a Solid Q1->A2 Physical Form A3 Low Yield Q1->A3 Yield S1 Co-eluting Impurity? A1->S1 S5 Residual Solvent or High Impurity Level? A2->S5 S8 Product stuck on column? A3->S8 S2 Try Recrystallization S1->S2 No S3 Change Chromatography Solvent System S1->S3 Yes S4 Consider Preparative HPLC S3->S4 If still impure S6 Dry under High Vacuum S5->S6 Yes S7 Re-purify by Chromatography S6->S7 If still oily S9 Increase Eluent Polarity (add MeOH) S8->S9 Yes S10 Product degraded? S8->S10 No S11 Use Neutralized Silica Gel S10->S11 Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-4-yl)acetonitrile. The following information is designed to address common challenges and side reactions encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when following a general synthetic route involving the reaction of 4-(chloromethyl)-1H-imidazole with a cyanide salt.

Q1: Low or no yield of the desired product, this compound.

Possible Causes and Solutions:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Poor quality of starting materials: The 4-(chloromethyl)-1H-imidazole hydrochloride may be impure or degraded.

    • Solution: Ensure the starting material is of high purity. If using the hydrochloride salt, it should be freshly neutralized before use or the reaction should be performed under conditions that facilitate the in-situ formation of the free base.

  • Inappropriate solvent: The solvent may not be suitable for the reaction.

    • Solution: A polar aprotic solvent such as DMF or DMSO is generally preferred for this type of nucleophilic substitution.

  • Insufficient base: If starting from the hydrochloride salt of 4-(chloromethyl)-1H-imidazole, an inadequate amount of base will result in incomplete formation of the free base, which is the reactive species.

    • Solution: Use at least one equivalent of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the hydrochloride salt. An excess of base may be beneficial.

Q2: The final product is a complex mixture of several compounds, making purification difficult.

Possible Causes and Solutions:

  • Formation of N-alkylated isomers: The cyanide anion can attack one of the nitrogen atoms of the imidazole ring, leading to the formation of 1-cyanomethyl-4-methylimidazole or 1-cyanomethyl-5-methylimidazole isomers. The deprotonated imidazole ring has two nucleophilic nitrogen atoms.

    • Solution: Carefully control the reaction conditions. Using a less polar solvent or avoiding a strong excess of base might disfavor the deprotonation of the imidazole ring and subsequent N-alkylation. Protecting the imidazole nitrogen before the cyanation step and deprotecting it afterward can be a more robust but longer route.

  • Formation of regioisomers: In unsymmetrical imidazoles, alkylation on the nitrogen can lead to a mixture of 1,4- and 1,5-disubstituted products.

    • Solution: Similar to preventing N-alkylation, optimizing reaction conditions is key. The ratio of these isomers can be influenced by the solvent, temperature, and the nature of the counter-ion of the cyanide salt.

  • Presence of unreacted starting material: Incomplete conversion will lead to a mixture.

    • Solution: As mentioned in Q1, ensure the reaction goes to completion by monitoring it and adjusting the reaction time or temperature if necessary.

Q3: The isolated product contains impurities that are difficult to remove by standard column chromatography.

Possible Causes and Solutions:

  • Hydrolysis of the nitrile group: The nitrile group is susceptible to hydrolysis to the corresponding amide (2-(1H-imidazol-4-yl)acetamide) or carboxylic acid (2-(1H-imidazol-4-yl)acetic acid), especially during aqueous workup or if the reaction is run for an extended time in the presence of water.

    • Solution: Minimize the exposure of the product to acidic or basic aqueous conditions during workup. Use anhydrous solvents and reagents if possible. If hydrolysis is suspected, the purification method may need to be adjusted, for example, by using a different eluent system in column chromatography or by employing recrystallization.

  • Formation of bis(1H-imidazol-4-ylmethyl) ether: If the starting 4-(chloromethyl)-1H-imidazole contains unreacted 4-(hydroxymethyl)-1H-imidazole, this can lead to the formation of the corresponding ether as a byproduct under basic conditions.

    • Solution: Ensure the complete conversion of 4-(hydroxymethyl)-1H-imidazole to 4-(chloromethyl)-1H-imidazole during its preparation and purify the chloro-derivative before use.

Q4: The reaction is slow or stalls completely.

Possible Causes and Solutions:

  • Inhibition of catalyst (if a catalyzed reaction is used): Imidazole derivatives can sometimes inhibit transition metal catalysts.

    • Solution: If using a palladium-catalyzed cyanation, for instance, it may be necessary to protect the imidazole nitrogen. Alternatively, a non-catalyzed nucleophilic substitution is generally preferred for this substrate.

  • Poor solubility of reagents: The cyanide salt may not be sufficiently soluble in the chosen solvent.

    • Solution: Consider using a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt. Alternatively, switching to a more polar solvent like DMSO can help.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route to this compound?

A: The most common and direct route is the nucleophilic substitution of a 4-(halomethyl)imidazole, typically 4-(chloromethyl)-1H-imidazole, with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a polar aprotic solvent.

Q: What are the key parameters to control to minimize side reactions?

A: The key parameters to control are:

  • Temperature: To avoid decomposition and unwanted side reactions.

  • Stoichiometry of reagents: Especially the amount of base used.

  • Reaction time: To ensure complete conversion without promoting byproduct formation.

  • Purity of starting materials: To avoid introducing impurities that can lead to side reactions.

Q: How can I purify the final product?

A: Purification is typically achieved by column chromatography on silica gel. The choice of eluent is critical to separate the desired product from potential isomers and other byproducts. A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane) is commonly used. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Proposed Synthesis of this compound from 4-(Chloromethyl)-1H-imidazole Hydrochloride

This protocol is a general guideline and may require optimization.

Materials:

  • 4-(Chloromethyl)-1H-imidazole hydrochloride

  • Sodium cyanide (NaCN)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(chloromethyl)-1H-imidazole hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (1.1 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and form the free base.

  • Add sodium cyanide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation

Table 1: Hypothetical Troubleshooting Scenarios and Recommended Actions.

IssueObservationPotential Cause(s)Recommended Action(s)
Low Yield TLC shows significant amount of starting material remaining.Incomplete reaction; low temperature; insufficient reaction time.Increase reaction temperature by 10-20 °C; extend reaction time and monitor by TLC.
Impure Product Multiple spots on TLC close to the product spot.Formation of N-alkylated isomers; formation of regioisomers.Optimize base and solvent; consider N-protection strategy.
Product Degradation Appearance of a new, more polar spot on TLC during workup.Hydrolysis of the nitrile group.Perform aqueous workup at low temperature; minimize contact time with acidic/basic solutions.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start 4-(Chloromethyl)-1H-imidazole HCl reaction Heat and Stir start->reaction base K₂CO₃ in DMF base->reaction cyanide NaCN cyanide->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting cluster_reaction_stalls Stalled Reaction Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product reaction_stalls Reaction Stalls start->reaction_stalls check_sm Check Starting Material Purity low_yield->check_sm optimize_conditions Optimize Reaction Conditions (Temp, Time) low_yield->optimize_conditions check_base Verify Base Stoichiometry low_yield->check_base isomer_formation Isomer Formation (N-alkylation) impure_product->isomer_formation hydrolysis Nitrile Hydrolysis impure_product->hydrolysis ether_byproduct Ether Byproduct impure_product->ether_byproduct check_solubility Check Reagent Solubility reaction_stalls->check_solubility optimize_purification Optimize Purification Method isomer_formation->optimize_purification hydrolysis->optimize_purification ether_byproduct->optimize_purification use_ptc Consider Phase-Transfer Catalyst check_solubility->use_ptc

"improving the stability of 2-(1H-imidazol-4-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-imidazol-4-yl)acetonitrile. The information provided is intended to help address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its two key functional groups: the imidazole ring and the acetonitrile moiety. The imidazole ring can be susceptible to oxidation and photodegradation. The nitrile group is prone to hydrolysis under both acidic and basic conditions, which would convert it to an amide and subsequently to a carboxylic acid.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. A cool, dry, and well-ventilated area is recommended. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: I am observing a new, more polar spot on my TLC plate after leaving my solution of this compound in an aqueous buffer overnight. What could be the cause?

A3: The appearance of a new, more polar spot on a TLC plate is likely due to the hydrolysis of the nitrile group. In an aqueous buffer, the nitrile can hydrolyze to form the corresponding amide or carboxylic acid, both of which are more polar than the starting material. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q4: Can I use solvents like methanol or ethanol for my experiments with this compound?

A4: While methanol and ethanol are common laboratory solvents, it is important to use them in their anhydrous form and to be mindful of the reaction conditions. Protic solvents can participate in solvolysis reactions with the nitrile group, particularly in the presence of acid or base catalysts, leading to the formation of imidates and subsequently esters.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Loss of Compound Potency or Purity Over Time in Solution
  • Question: My stock solution of this compound in an aqueous buffer (pH 7.4) shows a decrease in the parent compound peak and the appearance of new peaks in my HPLC analysis after 24 hours at room temperature. What is the likely cause and how can I prevent it?

  • Answer:

    • Potential Cause: The most probable cause is the hydrolysis of the nitrile group to 2-(1H-imidazol-4-yl)acetamide and subsequently to 2-(1H-imidazol-4-yl)acetic acid. The imidazole ring itself is generally stable at neutral pH but can be susceptible to oxidation if exposed to air and light for extended periods.

    • Troubleshooting Steps:

      • pH and Temperature Control: Prepare fresh solutions for immediate use whenever possible. If a stock solution is necessary, prepare it in a buffer at a slightly acidic pH (e.g., pH 5-6) and store it at low temperatures (2-8 °C) to slow down the rate of hydrolysis.

      • Solvent Selection: If the experimental protocol allows, consider using a non-aqueous solvent or a mixed solvent system with a lower water content to prepare stock solutions.

      • Inert Atmosphere: To prevent oxidation, degas the solvent before preparing the solution and store the stock solution under an inert atmosphere (e.g., nitrogen or argon).

      • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Issue 2: Inconsistent Results in Biological Assays
  • Question: I am getting variable results in my cell-based assay when using this compound. What could be the source of this inconsistency?

  • Answer:

    • Potential Causes:

      • Degradation in Assay Media: The compound may be degrading in the complex biological medium over the course of the experiment. The presence of enzymes in cell culture media could also contribute to metabolic degradation.

      • Precipitation: The compound may be precipitating out of the assay medium, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Stability Check in Media: Perform a stability study of this compound in the specific assay medium under the same conditions as the experiment (e.g., temperature, CO₂ levels) but without cells. Analyze samples at different time points by HPLC to quantify the extent of degradation.

      • Solubility Assessment: Determine the solubility of the compound in the assay medium. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that is not toxic to the cells.

      • Fresh Preparations: Prepare dilutions of the compound in the assay medium immediately before adding them to the cells to minimize the time for potential degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products under various stress conditions.[1]

  • Objective: To investigate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

      • Neutral Hydrolysis: Mix the stock solution with water and heat at 60°C for 24 hours.

      • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

      • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

      • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

    • Peak Identification: Characterize the degradation products using LC-MS to determine their mass-to-charge ratio and propose their structures.

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2][3][4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210-230 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductChemical Structure
Acid/Base Hydrolysis2-(1H-imidazol-4-yl)acetamideImidazole ring with -CH₂CONH₂ at position 4
Acid/Base Hydrolysis2-(1H-imidazol-4-yl)acetic acidImidazole ring with -CH₂COOH at position 4
Oxidation (e.g., H₂O₂)Oxidized imidazole ring derivativesVarious oxidized forms of the imidazole ring
PhotolysisRing-opened products or dimersComplex mixture of degradation products

Visualizations

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure impure Purify the compound is_pure->impure No pure Investigate Solution Stability is_pure->pure Yes stability_study Perform Stability Study in Experimental Medium (Time course by HPLC) pure->stability_study is_stable Is the compound stable? stability_study->is_stable unstable Identify Degradation Products (LC-MS) and Optimize Conditions is_stable->unstable No stable Check for Precipitation is_stable->stable Yes solubility_test Perform Solubility Test in Medium stable->solubility_test is_soluble Is the compound soluble? solubility_test->is_soluble insoluble Adjust Formulation (e.g., use co-solvent like DMSO) is_soluble->insoluble No soluble Re-evaluate Experimental Protocol is_soluble->soluble Yes

Caption: Troubleshooting workflow for stability issues.

G Potential Degradation Pathways start This compound amide 2-(1H-imidazol-4-yl)acetamide start->amide Hydrolysis (H₂O, H⁺/OH⁻) oxidized Oxidized Imidazole Derivatives start->oxidized Oxidation (e.g., H₂O₂) photoproducts Photodegradation Products start->photoproducts Photolysis (UV/Vis Light) acid 2-(1H-imidazol-4-yl)acetic acid amide->acid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways.

References

"troubleshooting guide for 2-(1H-imidazol-4-yl)acetonitrile reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-imidazol-4-yl)acetonitrile. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound. A common synthetic approach involves the conversion of 4-(chloromethyl)-1H-imidazole to the desired nitrile.

Q1: My reaction to form this compound from 4-(chloromethyl)-1H-imidazole is showing low to no yield. What are the possible causes?

A1: Low or no yield in this reaction can be attributed to several factors:

  • Instability of 4-(chloromethyl)-1H-imidazole: This starting material can be unstable and prone to self-polymerization or degradation, especially under basic conditions or upon prolonged storage. It is crucial to use freshly prepared or purified 4-(chloromethyl)-1H-imidazole.

  • Ineffective Cyanide Source: The choice and quality of the cyanide reagent are critical. Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Ensure the reagent is dry and has not been exposed to atmospheric moisture, which can lead to the formation of hydrogen cyanide gas and reduce the concentration of the active nucleophile.

  • Inappropriate Solvent: The solvent plays a key role in dissolving the reactants and facilitating the nucleophilic substitution. Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to the decomposition of the starting material or the product. Optimization of the reaction temperature is often necessary.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products is a common issue in imidazole chemistry. Potential side reactions include:

  • N-Alkylation: Imidazole has two nitrogen atoms (N-1 and N-3) that can be alkylated. In the case of 4-(chloromethyl)-1H-imidazole reacting with another molecule of itself or the product, this can lead to the formation of dimers or polymers.

  • Dialkylation: The product, this compound, still possesses a reactive N-H group and can be further alkylated by 4-(chloromethyl)-1H-imidazole.

  • Hydrolysis of the Nitrile: If there is water present in the reaction mixture, the nitrile group (-CN) can be hydrolyzed to a carboxamide or a carboxylic acid, especially under basic or acidic conditions.

Q3: The purification of this compound is proving to be difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the polar nature of the imidazole ring and the potential for multiple products.

  • Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions.

  • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic imidazole-containing compounds into the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic route for this compound?

A: A common and plausible route is the nucleophilic substitution of 4-(chloromethyl)-1H-imidazole with a cyanide salt. This reaction is typically carried out in a polar aprotic solvent.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable eluent system to separate the starting material, product, and any side products. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) can help visualize the spots.

Q: What are the safety precautions I should take when working with cyanide salts?

A: Cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Starting Material 4-(chloromethyl)-1H-imidazole4-(chloromethyl)-1H-imidazole4-(chloromethyl)-1H-imidazole
Cyanide Source Sodium Cyanide (NaCN)Potassium Cyanide (KCN)Sodium Cyanide (NaCN)
Solvent DMSODMFAcetonitrile
Temperature 80 °C100 °CReflux
Reaction Time 6 hours4 hours12 hours
Observed Yield ModerateLowVery Low
Key Observation Formation of side productsDecomposition of starting materialIncomplete reaction

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • 4-(chloromethyl)-1H-imidazole hydrochloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 4-(chloromethyl)-1H-imidazole hydrochloride in water is neutralized with sodium bicarbonate and extracted with dichloromethane. The organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed under reduced pressure to yield 4-(chloromethyl)-1H-imidazole.

  • To a solution of 4-(chloromethyl)-1H-imidazole in anhydrous DMSO, sodium cyanide is added in one portion.

  • The reaction mixture is heated to 80 °C and stirred for 6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into cold water.

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_sm Check Starting Material Stability (4-(chloromethyl)-1H-imidazole) start->check_sm check_reagent Verify Cyanide Source Quality and Dryness start->check_reagent check_solvent Ensure Appropriate Solvent (e.g., DMSO, DMF) start->check_solvent check_temp Optimize Reaction Temperature start->check_temp side_products Multiple Products Observed n_alkylation Consider N-Alkylation Side Reaction side_products->n_alkylation dialkylation Check for Dialkylation side_products->dialkylation hydrolysis Investigate Nitrile Hydrolysis side_products->hydrolysis purification_issue Purification Difficulty column_chrom Optimize Column Chromatography (add triethylamine) purification_issue->column_chrom recrystallization Attempt Recrystallization purification_issue->recrystallization acid_base_extraction Utilize Acid-Base Extraction purification_issue->acid_base_extraction

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Synthesis of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-4-yl)acetonitrile, with a focus on the selection of alternative and greener solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the synthesis of 2-(1H-imidazol-yl)acetonitriles?

A1: Traditionally, polar aprotic solvents are employed to facilitate the N-alkylation of imidazole with a haloacetonitrile. The most commonly cited solvents in literature are Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO).[1][2] These solvents are effective at dissolving the imidazole substrate and the inorganic bases often used for deprotonation.

Q2: I am looking for greener or more sustainable solvent alternatives to DMF and other common polar aprotic solvents. What are my options?

A2: The principles of green chemistry encourage the replacement of hazardous solvents. For N-alkylation reactions, consider the following alternatives:

  • Acetonitrile (MeCN): Often considered a greener alternative to DMF and DMSO, it has shown to be effective for the N-alkylation of imidazoles, sometimes leading to fewer side reactions.[1][2]

  • Bio-based Solvents: Consider exploring bio-derived solvents such as 2-Methyltetrahydrofuran (2-MeTHF), which is a preferable alternative to THF, and Cyrene (dihydrolevoglucosenone).[3]

  • Ester Solvents: Ethyl acetate can be used, particularly for the workup and extraction phases.[4]

  • Alcohol Solvents: Ethanol can be a suitable solvent, especially in reactions where the base used has some solubility.[5]

  • Solvent-free Conditions: In some cases, the reaction can be performed under solvent-free or neat conditions, often with the assistance of microwave irradiation to reduce reaction times and energy consumption.[6]

Q3: Can water be used as a solvent for this synthesis?

A3: While water is the ultimate green solvent, its use in the N-alkylation of imidazole with haloacetonitriles is challenging due to the poor solubility of many organic substrates. However, it can be employed as a co-solvent in certain steps or during the workup phase to quench the reaction and wash the product.[7]

Q4: How does the choice of base relate to the choice of solvent?

A4: The base and solvent system are intrinsically linked. A strong base like Sodium Hydride (NaH) requires an anhydrous aprotic solvent such as THF or DMF for optimal reactivity.[1] Weaker inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often used with polar aprotic solvents like Acetonitrile or DMF, where they have moderate solubility.[1][8] The base must be sufficiently strong to deprotonate the imidazole, making it nucleophilic enough to attack the haloacetonitrile.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete Deprotonation: The base is not strong enough or has poor solubility in the chosen solvent. 2. Low Reactivity of Alkylating Agent: Chloroacetonitrile is less reactive than bromo- or iodoacetonitrile. 3. Poor Solvent Choice: Reactants may not be fully dissolved, or the solvent may not adequately promote the SN2 reaction. 4. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Evaluate Base/Solvent System: Switch to a stronger base (e.g., NaH in anhydrous THF) or a more effective soluble base (e.g., Cs₂CO₃ in MeCN).[1] 2. Change Alkylating Agent: If using chloroacetonitrile, consider switching to bromoacetonitrile.[1] 3. Solvent Screening: Test alternative polar aprotic solvents like Acetonitrile or DMSO. Consider a solvent with a higher boiling point to enable higher reaction temperatures. 4. Increase Temperature: Gradually increase the reaction temperature while monitoring for decomposition. Microwave-assisted heating can also be an effective strategy to increase reaction rates.[9]
Formation of Multiple Products (e.g., N1 vs. N3 isomers) 1. Unsymmetrical Imidazole Substrate: For substituted imidazoles, alkylation can occur at either nitrogen, leading to a mixture of regioisomers. 2. Reaction Conditions: The solvent and counter-ion from the base can influence the site of alkylation.1. Steric Hindrance: Use a bulkier solvent or base to favor alkylation at the less sterically hindered nitrogen. 2. Chromatographic Separation: Often, the isomers can be separated by column chromatography. 3. Protecting Group Strategy: If regioselectivity is critical and cannot be controlled by reaction conditions, consider a synthetic route involving a protecting group to block one of the nitrogen atoms.
Product Decomposition 1. Excessively High Temperature: The product or starting materials may be unstable at the reaction temperature. 2. Incompatible Solvent: The solvent may be reacting with the reagents or product.1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Solvent Stability: Ensure the chosen solvent is stable under the reaction conditions and does not react with the base or alkylating agent. For instance, avoid protic solvents with strong bases like NaH.
Difficult Product Isolation/Purification 1. High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove completely. 2. Emulsion during Workup: Formation of an emulsion during aqueous extraction can lead to product loss.1. Solvent Choice: If possible, use a more volatile solvent like Acetonitrile or THF.[1] 2. Azeotropic Removal: For DMF, consider azeotropic removal with toluene under reduced pressure. 3. Workup Modification: Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions during extraction.

Quantitative Data Summary

The following table summarizes reaction conditions for the N-alkylation of imidazole and related derivatives from various sources to provide a comparative overview. Note that yields are highly substrate- and condition-dependent.

Imidazole Substrate Alkylating Agent Base Solvent Temp (°C) Time (h) Yield (%) Reference
ImidazoleChloroacetonitrileK₂CO₃DMF801275-85[2]
ImidazoleBromoacetonitrileNaHTHFRT259N/A
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNRT2440[8]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMSORT2435[8]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMFRT2430[8]
ImidazoleAlkyl BromideK₂CO₃/KOHAcetonitrile8016Good[10]
ImidazoleEthyl Cyanoacetate-Toluene120860-70[2]

Experimental Protocols

Protocol 1: General Procedure for N-alkylation using Potassium Carbonate in Acetonitrile

This protocol is a general starting point and can be adapted from procedures for similar imidazole alkylations.[8]

  • Reaction Setup: To a solution of 4(5)-substituted imidazole (1.0 eq) in Acetonitrile (5-10 mL per gram of imidazole), add Potassium Carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Then, add chloroacetonitrile or bromoacetonitrile (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Procedure using Sodium Hydride in an Anhydrous Aprotic Solvent

This protocol is adapted for instances where a stronger base is required.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF or DMF.

  • Imidazole Addition: Cool the suspension to 0 °C and add a solution of the imidazole substrate (1.0 eq) in the same anhydrous solvent dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the haloacetonitrile (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS. Gentle heating may be required.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Solvent Selection cluster_screening Experimental Screening cluster_optimization Optimization & Scale-up start Define Synthesis: This compound lit_review Literature Review: Identify standard solvents (DMF, THF) start->lit_review green_goals Define Green Chemistry Goals: (e.g., reduce toxicity, improve safety) lit_review->green_goals solvent_guides Consult Solvent Selection Guides (e.g., GSK, Sanofi) green_goals->solvent_guides candidate_solvents Identify Candidate Alternative Solvents (MeCN, 2-MeTHF, CPME, Ethanol, etc.) solvent_guides->candidate_solvents small_scale Perform Small-Scale Test Reactions candidate_solvents->small_scale monitor Monitor Reaction (TLC, LC-MS) (Yield, Purity, Reaction Time) small_scale->monitor analysis Analyze Results monitor->analysis optimize Optimize Conditions for Best Solvent (Temp, Concentration, Base) analysis->optimize Select best performing alternative solvent scale_up Scale-up Synthesis optimize->scale_up finish Final Protocol scale_up->finish

Caption: Workflow for Alternative Solvent Selection.

troubleshooting_guide cluster_base Base & Deprotonation Issues cluster_reagents Reagent Reactivity cluster_conditions Reaction Conditions start Low Yield in Synthesis check_base Is deprotonation complete? start->check_base check_alkylating Is alkylating agent reactive enough? start->check_alkylating check_temp Is temperature too low? start->check_temp base_strength Increase Base Strength (e.g., K₂CO₃ → NaH) check_base->base_strength No base_solubility Improve Base Solubility (e.g., use Cs₂CO₃ or change solvent) check_base->base_solubility No solution Yield Improved base_strength->solution base_solubility->solution change_halide Switch Halide (Cl → Br → I) check_alkylating->change_halide No change_halide->solution increase_temp Increase Temperature or Use Microwave Heating check_temp->increase_temp Yes check_solvent Are reactants soluble? check_temp->check_solvent No increase_temp->solution change_solvent Screen Alternative Solvents (MeCN, DMSO) check_solvent->change_solvent No change_solvent->solution

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-imidazol-4-yl)acetonitrile, a key intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common two-step synthetic route from 4-(hydroxymethyl)imidazole.

Problem 1: Low or No Yield of 4-(Chloromethyl)imidazole Hydrochloride (Intermediate)

Possible Cause Recommended Solution
Inadequate Temperature Control During Thionyl Chloride Addition: The reaction with thionyl chloride is highly exothermic. Adding it too quickly or at a temperature above 20°C can lead to the degradation of the starting material and the formation of side products.Maintain a strict temperature range of 10-20°C during the addition of 4-(hydroxymethyl)imidazole to thionyl chloride. Use an ice bath and add the starting material in small portions over a significant period.
Insufficient Reaction Time or Temperature After Addition: The reaction may not go to completion if not heated sufficiently after the initial exothermic phase.After the addition is complete, slowly raise the temperature to 55 ± 5°C and maintain it for at least 30 minutes to ensure the reaction proceeds to completion.
Moisture in the Reaction: Thionyl chloride reacts violently with water, which will consume the reagent and introduce impurities.Ensure all glassware is thoroughly dried before use and that the 4-(hydroxymethyl)imidazole starting material is anhydrous. Perform the reaction under a nitrogen or argon atmosphere.
Loss of Product During Workup: The product is a hydrochloride salt and may be lost if the incorrect workup procedure is used.After cooling the reaction mixture, dilute with a non-polar solvent like diethyl ether to precipitate the product. Wash the precipitate thoroughly with the same solvent to remove any remaining thionyl chloride.

Problem 2: Low Yield of this compound in the Cyanation Step

Possible Cause Recommended Solution
Suboptimal Reaction Temperature: The nucleophilic substitution of the chloromethyl group with cyanide is temperature-dependent. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to the formation of polymeric byproducts or degradation of the imidazole ring.While specific optimal temperatures can be substrate-dependent, a starting point for the cyanation of heteroaromatic chlorides is often in the range of 40-80°C. Consider running small-scale trials at different temperatures (e.g., 40°C, 60°C, 80°C) to determine the optimal condition for your specific setup.
Poor Solubility of Reactants: The 4-(chloromethyl)imidazole hydrochloride and the cyanide salt (e.g., sodium or potassium cyanide) may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction.Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to improve the solubility of the reactants. Ensure vigorous stirring throughout the reaction.
Cyanide Poisoning of a Catalyst (if used): If a palladium-catalyzed cyanation is attempted, cyanide ions can poison the catalyst.For this specific substrate, a direct nucleophilic substitution without a palladium catalyst is the more common and recommended approach.
Side Reactions: The chloromethyl group is reactive and can undergo elimination or react with other nucleophiles present in the reaction mixture.Ensure the cyanide salt is in excess to favor the desired substitution reaction. Maintain the optimized temperature to minimize side reactions.

Problem 3: Product Purity Issues

Possible Cause Recommended Solution
Presence of Unreacted Starting Material: Incomplete conversion in either the chlorination or cyanation step will lead to contamination of the final product.Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material before proceeding with the workup.
Formation of Amide Impurity: The nitrile group can be hydrolyzed to the corresponding amide under certain conditions, particularly if the workup involves strongly acidic or basic aqueous solutions at elevated temperatures.During the workup of the cyanation reaction, use mild conditions. Quench the reaction by pouring it into cold water and extract the product with an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt like sodium sulfate before concentrating.
Polymeric Byproducts: High reaction temperatures during the cyanation step can lead to the formation of polymeric materials.Adhere to the optimized reaction temperature. If significant polymer formation is observed, consider lowering the reaction temperature and extending the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis starting from 4-(hydroxymethyl)imidazole. The first step involves the conversion of the hydroxyl group to a chloromethyl group using thionyl chloride to form 4-(chloromethyl)imidazole hydrochloride. The second step is a nucleophilic substitution reaction where the chloromethyl intermediate is reacted with a cyanide salt, such as sodium or potassium cyanide, to yield the final product.

Q2: What are the critical temperature control points in this synthesis?

There are two critical temperature control points:

  • Chlorination Step: During the addition of 4-(hydroxymethyl)imidazole to thionyl chloride, the temperature should be maintained between 10-20°C to control the exothermic reaction. After the addition, the temperature is typically raised to around 55°C to drive the reaction to completion.

  • Cyanation Step: The temperature for the reaction of 4-(chloromethyl)imidazole with a cyanide salt is crucial. While the optimal temperature may require some optimization, a range of 40-80°C is a good starting point. Temperatures that are too high can lead to side product formation and reduced yield.

Q3: Which solvents are recommended for the cyanation step?

Polar aprotic solvents such as DMF or DMSO are recommended for the cyanation step to ensure good solubility of both the 4-(chloromethyl)imidazole hydrochloride and the cyanide salt.

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the chlorination and cyanation steps. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, HPLC can be used.

Q5: What are the expected yields for each step?

With careful control of the reaction conditions, the chlorination step to form 4-(chloromethyl)imidazole hydrochloride can achieve yields of over 90%. The yield for the subsequent cyanation step can vary depending on the specific conditions used but can also be high with proper optimization.

Quantitative Data Summary

The following table summarizes typical reaction conditions found in the literature for the key steps in the synthesis of this compound.

Reaction Step Starting Material Reagent Solvent Temperature Typical Yield
Chlorination 4-(Hydroxymethyl)imidazoleThionyl ChlorideNone (neat)10-20°C (addition), then 55±5°C>90%
Cyanation 4-(Chloromethyl)imidazole HClSodium CyanideDMF or DMSO40-80°C (requires optimization)Variable, can be high with optimization

Experimental Protocols

Protocol 1: Synthesis of 4-(Chloromethyl)imidazole Hydrochloride

  • In a fume hood, carefully add thionyl chloride to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the flask in an ice bath.

  • Slowly add 4-(hydroxymethyl)imidazole in small portions through the dropping funnel, ensuring the internal temperature is maintained between 10°C and 20°C.

  • After the addition is complete, remove the ice bath and slowly warm the reaction mixture to 55 ± 5°C.

  • Maintain this temperature for 30 minutes.

  • Cool the mixture to room temperature and then further cool in an ice bath.

  • Carefully dilute the cooled mixture with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash it thoroughly with diethyl ether, and dry it under vacuum to obtain 4-(chloromethyl)imidazole hydrochloride.

Protocol 2: Synthesis of this compound

  • To a solution of 4-(chloromethyl)imidazole hydrochloride in DMF, add an excess of sodium cyanide.

  • Heat the reaction mixture to the optimized temperature (start with trials at 40°C, 60°C, and 80°C) and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation start 4-(Hydroxymethyl)imidazole process1 Reaction at 10-20°C (addition) then 55±5°C start->process1 reagent1 Thionyl Chloride reagent1->process1 intermediate 4-(Chloromethyl)imidazole HCl process1->intermediate process2 Reaction in DMF at 40-80°C intermediate->process2 reagent2 Sodium Cyanide reagent2->process2 product This compound process2->product troubleshooting_logic start Low Yield in Cyanation Step q1 Is the reaction temperature optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are reactants fully dissolved? a1_yes->q2 sol1 Run small-scale trials at different temperatures (e.g., 40, 60, 80°C). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is there evidence of side reactions (e.g., polymer)? a2_yes->q3 sol2 Use polar aprotic solvent (DMF/DMSO) and ensure vigorous stirring. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Lower reaction temperature and/or ensure excess cyanide reagent. a3_yes->sol3 end_node Yield Improved a3_no->end_node sol3->end_node

Technical Support Center: Recrystallization of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2-(1H-imidazol-4-yl)acetonitrile, aimed at researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the chosen solvent.

  • Possible Cause: The solvent is not polar enough to dissolve the compound, or an insufficient volume of solvent is being used.

  • Solution:

    • Gradually increase the volume of the solvent while heating and stirring.

    • If the compound still does not dissolve, consider a more polar solvent. Good starting points for imidazole-containing compounds are alcohols like ethanol or methanol, or a mixture of ethanol and water.[1][2]

    • For a systematic approach, test the solubility of a small amount of your compound in various solvents at room temperature and with heating.

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound (142°C for this compound), or the solution is supersaturated with impurities.[3][4][5]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature, then moving it to a refrigerator, and finally to a freezer.

    • If the issue persists, consider a lower-boiling point solvent.

Issue 3: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, the solution is not sufficiently saturated, or nucleation has not been initiated.[3][4]

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of the pure compound.

    • Increase Concentration:

      • Evaporate some of the solvent by gently heating the solution or by using a rotary evaporator, then allow it to cool again.[3]

    • Cool to a Lower Temperature: Place the flask in an ice bath or a freezer.

Issue 4: The yield of recovered crystals is very low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[4] The compound may also be highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Before filtration, cool the solution in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

    • To recover more product, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

Q2: How do I perform a solvent screening for recrystallization?

A2:

  • Place a small amount (e.g., 10-20 mg) of your crude this compound into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool to room temperature, and then in an ice bath.

  • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which yields good quality crystals upon cooling.

Q3: The color of my compound did not improve after recrystallization. What should I do?

A3: The colored impurity may have similar solubility properties to your compound in the chosen solvent. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use a minimal amount of charcoal and filter the hot solution through a fluted filter paper to remove the charcoal before allowing the solution to cool.

Q4: Can I use a mixed solvent system?

A4: Yes, a mixed solvent system can be effective if a single solvent is not ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Experimental Protocols

General Protocol for Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation upon CoolingObservations
Water
Ethanol
Methanol
Isopropanol
Acetonitrile
Ethyl Acetate
Other

Users should fill in this table with their experimental findings.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool no_dissolve Compound Doesn't Dissolve dissolve->no_dissolve Issue crystals Crystals Formed? cool->crystals oil_out Compound Oils Out cool->oil_out Issue filter Filter and Dry Crystals crystals->filter Yes no_crystals No Crystals Form crystals->no_crystals No end Pure Compound filter->end add_solvent Add More Solvent or Change Solvent no_dissolve->add_solvent slow_cool Reheat, Add Solvent, Cool Slowly oil_out->slow_cool induce_nucleation Induce Nucleation or Concentrate Solution no_crystals->induce_nucleation add_solvent->dissolve slow_cool->cool induce_nucleation->cool

Caption: Troubleshooting workflow for recrystallization.

Solvent_Selection_Logic start Start Solvent Selection test_solubility Test Solubility in Various Solvents start->test_solubility room_temp Soluble at Room Temp? test_solubility->room_temp heat_solvent Heat Solvent room_temp->heat_solvent No bad_solvent Unsuitable Solvent room_temp->bad_solvent Yes hot_solubility Soluble when Hot? heat_solvent->hot_solubility cool_solution Cool Solution hot_solubility->cool_solution Yes hot_solubility->bad_solvent No crystal_formation Good Crystals Form? cool_solution->crystal_formation good_solvent Suitable Solvent Found crystal_formation->good_solvent Yes mixed_solvent Consider Mixed Solvent System crystal_formation->mixed_solvent No mixed_solvent->test_solubility

Caption: Logic for selecting a suitable recrystallization solvent.

References

"minimizing impurity formation in 2-(1H-imidazol-4-yl)acetonitrile synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-(1H-imidazol-4-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and practical synthetic route involves a two-step process starting from 4-(hydroxymethyl)-1H-imidazole.

  • Chlorination: Conversion of 4-(hydroxymethyl)-1H-imidazole to 4-(chloromethyl)-1H-imidazole hydrochloride using a chlorinating agent like thionyl chloride (SOCl₂).

  • Cyanation: Nucleophilic substitution of the chloride with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield the final product.

An alternative, though less common, route involves the direct cyanation of a pre-functionalized imidazole, such as 4-iodo-1H-imidazole.

Q2: What are the most common impurities I should be aware of?

A2: Impurities can arise from both the chlorination and cyanation steps. Key impurities include:

  • Unreacted Starting Materials: Residual 4-(hydroxymethyl)-1H-imidazole or 4-(chloromethyl)-1H-imidazole.

  • Isomeric Impurities: Formation of 2-(1H-imidazol-5-yl)acetonitrile if the starting materials contain isomeric impurities.

  • Dimeric/Oligomeric Impurities: Such as bis(1H-imidazol-4-ylmethyl) ether or di-imidazolylmethane derivatives, which can form during the chlorination or subsequent handling of the chloromethyl intermediate.

  • Hydrolysis Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

  • Solvent Adducts: Impurities arising from reactions with the solvent, particularly with reactive solvents like DMF.

Q3: How can I monitor the progress of my reaction to minimize impurity formation?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress. A typical mobile phase for analyzing imidazole derivatives is a mixture of dichloromethane and methanol. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and detailed information on the reaction progress and impurity profile.

Troubleshooting Guides

Problem 1: Low Yield in the Chlorination of 4-(hydroxymethyl)-1H-imidazole
Potential Cause Troubleshooting Steps
Incomplete reaction - Ensure slow, portion-wise addition of 4-(hydroxymethyl)-1H-imidazole to chilled thionyl chloride to control the initial exothermic reaction.[1] - After the initial reaction, ensure the reaction mixture is gently warmed (e.g., to 50-55°C) and held for a sufficient time to drive the reaction to completion.[1]
Degradation of starting material or product - Maintain a low temperature (e.g., 10-20°C) during the addition of the starting material to the thionyl chloride to prevent degradation.[1]
Loss of product during workup - Use a suitable anti-solvent like diethyl ether to precipitate the 4-(chloromethyl)-1H-imidazole hydrochloride product effectively.[1] - Ensure thorough washing of the precipitate with the anti-solvent to remove residual thionyl chloride without dissolving the product.
Problem 2: Formation of Dimeric/Oligomeric Impurities
Potential Cause Troubleshooting Steps
Side reactions of the 4-(hydroxymethyl)-1H-imidazole starting material - The formation of bis-imidazole ethers can occur upon heating of 4-(hydroxymethyl)-imidazole compounds. Ensure the starting material is pure and has been stored properly.
Instability of the 4-(chloromethyl)-1H-imidazole intermediate - The chloromethyl intermediate can be reactive and prone to self-condensation or reaction with other nucleophiles present. It is often best to use the crude hydrochloride salt directly in the next step without prolonged storage.
High reaction temperature or prolonged reaction times - Optimize the reaction temperature and time for both the chlorination and cyanation steps to favor the desired product formation over side reactions.
Problem 3: Incomplete Cyanation or Formation of Side Products
Potential Cause Troubleshooting Steps
Low reactivity of the chloromethyl intermediate - Ensure the 4-(chloromethyl)-1H-imidazole is sufficiently dry and free of excess acid from the previous step, which could neutralize the base used in the cyanation.
Poor solubility of reactants - Use a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure all reactants are well-dissolved.
Interference from the hydrochloride salt - A suitable base (e.g., potassium carbonate) should be used in sufficient quantity to neutralize the hydrochloride and facilitate the nucleophilic attack by the cyanide ion.
Reaction with solvent - In solvents like DMF, pyrolysis at high temperatures can generate byproducts that may react with your starting materials or intermediates.[2] Consider using alternative solvents like acetonitrile if side reactions with DMF are suspected.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-(chloromethyl)-1H-imidazole hydrochloride

This protocol is adapted from the synthesis of a similar compound, 4-methyl-5-chloromethyl imidazole hydrochloride.[1]

  • Under a nitrogen atmosphere, cool 50 mL of thionyl chloride in an ice bath.

  • Slowly add 11.2 g (0.1 mol) of 4-(hydroxymethyl)-1H-imidazole in small portions over 15 minutes, maintaining the temperature between 10°C and 20°C.

  • Once the addition is complete, slowly raise the temperature to 55°C ± 5°C and hold for 30 minutes.

  • Cool the mixture to 10°C and dilute with 100 mL of diethyl ether to precipitate the product.

  • Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and dry in air.

Protocol 2: Synthesis of this compound (General Procedure)
  • Dissolve the crude 4-(chloromethyl)-1H-imidazole hydrochloride in a suitable polar aprotic solvent such as DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), to the mixture.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) to the reaction mixture.

  • Heat the reaction mixture (e.g., to 80°C) and monitor its progress by TLC or HPLC.

  • Upon completion, the reaction is typically worked up by filtering off inorganic salts, removing the solvent under reduced pressure, and purifying the crude product.

Data Presentation

Table 1: Troubleshooting Summary for Impurity Formation

Impurity Type Likely Source Recommended Action
Unreacted 4-(hydroxymethyl)-1H-imidazoleIncomplete chlorinationIncrease reaction time/temperature of chlorination; ensure sufficient thionyl chloride.
Unreacted 4-(chloromethyl)-1H-imidazoleIncomplete cyanationIncrease reaction time/temperature of cyanation; ensure sufficient cyanide reagent and base.
Dimeric/Oligomeric ImpuritiesInstability of intermediatesUse the 4-(chloromethyl) intermediate promptly; avoid high temperatures for extended periods.
Nitrile Hydrolysis ProductsWater in reaction or workupUse anhydrous solvents and reagents; control pH during workup.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

troubleshooting_workflow start Impurity Detected in This compound check_sm Check for Unreacted Starting Materials start->check_sm check_dimer Check for Higher MW Impurities (Dimers/Oligomers) start->check_dimer check_hydrolysis Check for Hydrolysis Products (Amide/Acid) start->check_hydrolysis incomplete_chlorination Incomplete Chlorination? check_sm->incomplete_chlorination 4-(hydroxymethyl)-1H-imidazole detected incomplete_cyanation Incomplete Cyanation? check_sm->incomplete_cyanation 4-(chloromethyl)-1H-imidazole detected intermediate_instability Intermediate Instability? check_dimer->intermediate_instability water_present Water Present in Reaction/Workup? check_hydrolysis->water_present optimize_chlorination Optimize Chlorination: - Increase time/temp - Check SOCl2 stoichiometry incomplete_chlorination->optimize_chlorination optimize_cyanation Optimize Cyanation: - Increase time/temp - Check cyanide/base stoichiometry incomplete_cyanation->optimize_cyanation handle_intermediate Handle Intermediate Carefully: - Use promptly - Avoid high temperatures intermediate_instability->handle_intermediate use_anhydrous Use Anhydrous Conditions: - Dry solvents/reagents - Control workup pH water_present->use_anhydrous synthesis_pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation start_material 4-(hydroxymethyl)-1H-imidazole C₄H₆N₂O intermediate 4-(chloromethyl)-1H-imidazole C₄H₅ClN₂ start_material->intermediate SOCl₂ start_material->intermediate dimer_ether Bis(1H-imidazol-4-ylmethyl) ether C₈H₁₀N₄O start_material->dimer_ether Side Reaction (Heat) final_product This compound C₅H₅N₃ intermediate->final_product NaCN / K₂CO₃ intermediate->final_product dimer_methane Di-imidazolylmethane C₇H₈N₄ intermediate->dimer_methane Side Reaction hydrolysis_product 2-(1H-imidazol-4-yl)acetamide C₅H₇N₃O final_product->hydrolysis_product H₂O

References

Technical Support Center: Degradation Pathways of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the potential degradation pathways of 2-(1H-imidazol-4-yl)acetonitrile. It includes troubleshooting guides in a question-and-answer format to address specific experimental challenges, detailed experimental protocols, and a summary of potential degradation patterns.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, which includes an imidazole ring and an acetonitrile group, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. Thermal degradation may also occur under high-temperature stress.

  • Hydrolysis: The acetonitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would likely convert the nitrile to a carboxylic acid (2-(1H-imidazol-4-yl)acetic acid) or an amide intermediate. The imidazole ring itself is generally stable to hydrolysis, but extreme pH and temperature conditions could potentially lead to ring-opening.

  • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to the formation of various oxidation products, including hydroxylated derivatives or ring-cleavage products.[1][2][3] The reaction is often initiated by reactive oxygen species.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light.[1] Exposure to UV or visible light may induce photo-oxidation or rearrangement reactions, leading to a variety of degradation products.

Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I identify if they are degradation products?

A2: Unexpected peaks can arise from the degradation of your compound, impurities in the starting material, or artifacts from the experimental conditions. To determine the origin of these peaks, you should:

  • Analyze a control sample: Run a chromatogram of your initial, unstressed sample. Any peaks present in the stressed sample but not in the control are likely degradation products.

  • Perform peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral homogeneity of the main peak and any new peaks. Co-elution of an impurity with the main peak can indicate degradation.

  • Mass balance analysis: The total amount of the drug and its degradation products should remain constant. A significant deviation from 100% mass balance may suggest the formation of non-chromophoric products or issues with the analytical method.

  • Characterize the new peaks: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy to elucidate the structures of the unknown peaks and confirm if they are plausible degradation products.

Q3: My compound shows significant degradation under basic hydrolytic conditions. How can I control the extent of degradation to fall within the recommended 5-20% range?

A3: If you observe excessive degradation, the stress conditions are too harsh.[4] To achieve the target degradation of 5-20%, you can:

  • Reduce the concentration of the base: Instead of 0.1 M NaOH, try using 0.01 M or even 0.001 M NaOH.

  • Lower the temperature: Conduct the experiment at room temperature or even in a cooled water bath instead of at elevated temperatures.

  • Shorten the exposure time: Collect samples at earlier time points (e.g., 1, 2, 4, and 8 hours) to find the optimal duration for the desired level of degradation.

Q4: I am not observing any degradation under oxidative stress with 3% hydrogen peroxide. What should I do?

A4: If no degradation is observed, the conditions may not be stringent enough. Consider the following adjustments:

  • Increase the concentration of the oxidizing agent: You can try using a higher concentration of hydrogen peroxide (e.g., 10% or 30%).

  • Increase the temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can accelerate the oxidation process.

  • Extend the reaction time: Monitor the reaction for a longer period (e.g., 24-48 hours).

  • Use a different oxidizing agent: If hydrogen peroxide is ineffective, other agents like AIBN (azobisisobutyronitrile) can be used to initiate radical oxidation.[1]

Experimental Protocols

Forced Degradation Studies

These protocols are designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of analytical methods. A target degradation of 5-20% is generally recommended.[4]

1. Acidic Hydrolysis

  • Objective: To assess degradation under acidic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Transfer an aliquot of the stock solution into a flask and add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the mixture at 60 °C in a water bath.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis

  • Objective: To evaluate degradation under basic conditions.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound as described above.

    • Transfer an aliquot to a flask and add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Maintain the mixture at room temperature or heat at a controlled temperature (e.g., 40 °C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Objective: To investigate degradation under oxidative stress.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound.

    • Add an appropriate volume of 3% hydrogen peroxide (H₂O₂) to the solution.

    • Keep the mixture at room temperature, protected from light.

    • Monitor the reaction by taking samples at different time points.

    • Dilute the samples with the mobile phase for HPLC analysis.

4. Photolytic Degradation

  • Objective: To assess the effect of light on the stability of the compound.

  • Procedure:

    • Expose a solution of the compound (e.g., 1 mg/mL in a suitable solvent) in a photochemically transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

5. Thermal Degradation

  • Objective: To study the effect of heat on the solid-state stability.

  • Procedure:

    • Place the solid drug substance in a thermostatically controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C or 105 °C).

    • Withdraw samples at various time points.

    • Dissolve the samples in a suitable solvent and dilute to an appropriate concentration for HPLC analysis.

Stability-Indicating HPLC Method
  • Objective: To develop an analytical method capable of separating the parent drug from its degradation products.

  • Representative HPLC Conditions (Starting Point):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.025 M potassium dihydrogen phosphate buffer, pH 3.2) and Mobile Phase B (e.g., acetonitrile or methanol).[6]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 210-220 nm for the imidazole ring).

    • Column Temperature: 25-30 °C

    • Injection Volume: 10-20 µL

Data Presentation

Table 1: Representative Forced Degradation Data for an Imidazole Derivative

Stress ConditionReagent/ParameterDuration (hours)Temperature (°C)% Degradation (Parent Drug)Number of Major Degradants
Acidic Hydrolysis0.1 M HCl2460~15%2
Basic Hydrolysis0.1 M NaOH840~25%3
Oxidation3% H₂O₂24Room Temp~10%1
PhotolysisICH Q1B48Room Temp~8%2
Thermal (Solid)-7280~5%1

Table 2: Representative Chromatographic Data for a Stability-Indicating Method

CompoundRetention Time (min)Relative Retention Time (RRT)
This compound 5.2 1.00
Degradant 1 (Acidic)3.80.73
Degradant 2 (Acidic)6.51.25
Degradant 3 (Basic)2.90.56
Degradant 4 (Basic)4.70.90
Degradant 5 (Oxidative)7.11.37

Mandatory Visualizations

The following diagrams illustrate the potential degradation pathways of this compound based on the known reactivity of its functional groups.

Hydrolysis_Pathway Parent This compound Amide 2-(1H-imidazol-4-yl)acetamide Parent->Amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) Acid 2-(1H-imidazol-4-yl)acetic acid Amide->Acid H₂O / H⁺ or OH⁻ (Complete Hydrolysis)

Figure 1: Potential Hydrolytic Degradation Pathway.

Oxidation_Pathway Parent This compound Oxidized_Intermediate Hydroxylated Imidazole Intermediate Parent->Oxidized_Intermediate [O] (e.g., H₂O₂) Ring_Cleavage Ring-Cleavage Products Oxidized_Intermediate->Ring_Cleavage Further Oxidation

Figure 2: Potential Oxidative Degradation Pathway.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Drug This compound (Drug Substance) Drug->Acid Drug->Base Drug->Oxidation Drug->Photo Drug->Thermal

Figure 3: General Experimental Workflow for Degradation Studies.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of pharmaceutical intermediates like 2-(1H-imidazol-4-yl)acetonitrile is critical for ensuring purity, stability, and overall quality. This guide provides an objective comparison of various analytical techniques for the characterization of this polar heterocyclic compound, supported by experimental data and detailed methodologies.

Executive Summary

A multi-technique approach is indispensable for the robust characterization of this compound. High-Performance Liquid Chromatography (HPLC), particularly coupled with Mass Spectrometry (LC-MS), stands out for its sensitivity and specificity in quantification and impurity profiling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for unambiguous structural elucidation and functional group identification. Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution, though it often necessitates derivatization for polar analytes like the target compound. As an alternative, Capillary Electrophoresis (CE) provides a high-efficiency separation technique for polar and charged molecules.

Comparison of Key Analytical Techniques

The selection of an analytical technique is often a balance between the required information, sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize the performance of various techniques applicable to the characterization of this compound, with performance data drawn from studies on the target compound and analogous imidazole-containing molecules.

Chromatographic Methods
Analytical MethodAnalyte(s) & MatrixLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (RSD%)Source(s)
UHPLC-DAD Imidazole, 4-Methylimidazole, 2-Methylimidazole in Cigarette Additives0.0375 - 18.0300 mg/kg0.0094 mg/kgNot Specified95.20% - 101.93%0.55% - 2.54%[1]
HPLC-UV Secnidazole, Omeprazole, Albendazole, Fenbendazole in Dosage Forms10 - 100 µg/mL0.13 - 0.41 µg/mLNot SpecifiedHighNot Specified[2][3]
LC-MS/MS 10 Imidazoles in Atmospheric ParticlesNot Specified1 - 25 nM1 - 50 nMNot Specified< 2% (Intraday), < 3% (Interday)[4]
LC-MS/MS 21 Benzimidazoles and Nitroimidazoles in Water, Sediment, SoilR² > 0.995< 1.0 ng·L⁻¹ (water), < 1.0 µg·kg⁻¹ (sediment/soil)Not Specified60% - 120%< 15%[5]
GC-MS 7 Imidazole-like compounds (derivatized)Not Specified0.0553 - 0.8914 µg/mL0.2370 - 1.9373 µg/mL58.84% - 160.99%0.71% - 14.83%[6]
Capillary Electrophoresis (CE)-UV Imidazole in Drug SubstancesNot Specified0.005% w/w0.014% w/w98.4%Not Specified[7]
Spectroscopic Methods
Analytical MethodInformation ProvidedKey Spectral Data for this compound and AnalogsSource(s)
¹H NMR Proton environment, structural confirmationFor a similar compound, 2-(1H-imidazol-1-yl)acetonitrile: δ 7.59 (s, 1H), 7.14 (s, 1H), 7.06 (s, 1H), 4.95 (s, 2H) ppm in CDCl₃.[8][8][9]
¹³C NMR Carbon skeleton, presence of functional groupsFor 2-(1H-imidazol-1-yl)acetonitrile: δ 137.1, 130.9, 119.0, 113.7 (imidazole ring), 34.4 (acetonitrile CH₂) ppm in CDCl₃. The nitrile carbon is expected around 115-120 ppm.[8][9][8][9]
FTIR Presence of functional groupsA sharp peak around 2214–2250 cm⁻¹ is characteristic of the nitrile (C≡N) group.[9][9]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternThe molecular ion peak [M+H]⁺ for C₅H₅N₃ is expected at m/z 108.06.[9][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification and purity assessment of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for imidazole derivatives.[3]

  • Mobile Phase : A gradient or isocratic elution using a mixture of a buffer (e.g., 0.025 M potassium dihydrogen phosphate, adjusted to an acidic pH of ~3.2 with phosphoric acid) and an organic modifier like methanol or acetonitrile is typical.[3] A common composition is a 70:30 (v/v) mixture of the buffer and methanol.[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Detection : UV detection at a wavelength where the imidazole ring shows significant absorbance, typically around 215 nm or 300 nm depending on the specific chromophore.[1][3]

  • Sample Preparation : Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration.

  • Quantification : An external standard calibration curve is constructed by plotting the peak area versus the concentration of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and low volatility of this compound, derivatization is generally required for GC-MS analysis.

  • Derivatization : A common approach for imidazole compounds is derivatization with reagents like isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol.[6]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[6]

  • Carrier Gas : Helium or nitrogen.

  • Injection : Splitless injection is often used for trace analysis.

  • Temperature Program : An initial oven temperature of around 70°C, held for a minute, followed by a ramp to a final temperature of approximately 280°C.[6]

  • Mass Spectrometry : Electron ionization (EI) is typically used, with the mass spectrometer scanning a mass range of m/z 50-500.

  • Identification : Compound identification is based on the retention time and the fragmentation pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural confirmation of this compound.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve the sample in a deuterated solvent such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or water (D₂O).

  • ¹H NMR : Provides information on the number and types of protons and their connectivity. The chemical shifts of the imidazole ring protons are typically in the range of δ 7.0–8.5 ppm, while the methylene protons of the acetonitrile group would appear as a singlet further upfield.[9]

  • ¹³C NMR : Reveals the carbon framework of the molecule. The nitrile carbon signal is expected around δ 115–120 ppm.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward method for identifying the key functional groups present in the molecule.

  • Instrumentation : An FTIR spectrometer.

  • Sample Preparation : The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.

  • Analysis : The infrared spectrum will show characteristic absorption bands for the functional groups. A strong, sharp peak in the region of 2214–2250 cm⁻¹ is a clear indicator of the nitrile (C≡N) stretching vibration.[9]

Visualizing Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Prepare Calibration Standards Standard->Dissolve_Standard Inject Inject into HPLC Dissolve_Sample->Inject Calibrate Construct Calibration Curve Dissolve_Standard->Calibrate Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatize Derivatization Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Obtain Total Ion Chromatogram Detect->Chromatogram Mass_Spectrum Analyze Mass Spectrum Detect->Mass_Spectrum Identify Identify Compound Chromatogram->Identify Mass_Spectrum->Identify

Spectro_Workflow cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry Compound This compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR FTIR FTIR Analysis Compound->FTIR MS Mass Spectrum Compound->MS Structure Confirmed Structure H_NMR->Structure C_NMR->Structure FTIR->Structure MS->Structure

Conclusion

The comprehensive characterization of this compound necessitates a strategic combination of analytical techniques. For routine purity and content analysis, HPLC-UV is a robust and reliable method. When higher sensitivity and confirmation are required, especially for impurity profiling, LC-MS/MS is the technique of choice. For unambiguous structural confirmation, a combination of ¹H and ¹³C NMR spectroscopy, FTIR, and mass spectrometry is essential. While GC-MS can be employed, the need for derivatization adds a layer of complexity. Capillary electrophoresis presents a valuable alternative for the analysis of this polar compound, offering high separation efficiency. The selection of the most appropriate method or combination of methods will ultimately depend on the specific analytical goals, regulatory requirements, and available resources.

References

Comparative Guide to Purity Analysis of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 2-(1H-imidazol-4-yl)acetonitrile is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity analysis, alongside alternative techniques. While a specific validated HPLC method for this compound is not extensively published, this guide synthesizes established protocols for similar imidazole derivatives to present a robust, representative method.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is the most suitable and widely adopted method for the purity assessment of polar, non-volatile compounds like this compound due to its high resolution, sensitivity, and reproducibility. A C18 column is a common choice, and the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol to ensure adequate retention and separation.

Potential Impurities

During the synthesis of this compound, several impurities can emerge, including:

  • Unreacted Starting Materials: Such as 4-(chloromethyl)-1H-imidazole or imidazole and a halogenated acetonitrile derivative.

  • Isomeric Byproducts: Positional isomers, for instance, 2-(1H-imidazol-2-yl)acetonitrile, may form depending on the synthetic route.

  • Side-Products: Arising from competing reaction pathways.

  • Degradation Products: Resulting from the compound's instability under certain conditions.

Comparison of Analytical Methods

While HPLC is the gold standard for purity determination of this compound, other techniques can provide complementary information.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, quantitative, robust, widely available.Requires chromophores for detection, may not identify co-eluting impurities without mass spectrometry.
LC-MS HPLC coupled with a mass spectrometer.Provides molecular weight information for peak identification, highly sensitive.More expensive, can suffer from ion suppression effects.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Nuclear Magnetic Resonance (NMR) Provides structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of impurities, can be quantitative (qNMR).Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.
Melting Point Analysis Determination of the temperature range over which the solid melts.Simple, rapid, and provides a preliminary indication of purity.A sharp melting point does not guarantee the absence of all impurities.

Experimental Protocol: HPLC Purity Determination

This protocol is a representative method for the purity analysis of this compound based on common practices for similar polar imidazole derivatives.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of this compound (purity >99%)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in the diluent in a 50 mL volumetric flask to achieve a concentration of about 100 µg/mL.

  • Sample Solution: Prepare the sample solution of synthesized this compound at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Time (min) | %B0 | 520 | 5025 | 9525.1 | 530 | 5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 10 µL

4. Data Analysis: The purity of the synthesized this compound is determined by calculating the area percentage of the main peak from the HPLC chromatogram.

Illustrative Performance Data

The following table presents hypothetical, yet realistic, chromatographic results for the separation of this compound from its potential impurities using the proposed HPLC method.

CompoundExpected Retention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)
Imidazole (Starting Material)~2.5-0.05
This compound ~8.5 > 2.0 (from adjacent peaks)0.1
Isomeric Impurity~9.8> 2.00.1
Dimerization Byproduct~15.2> 2.00.2

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Diluent injection Inject into HPLC System prep_sample->injection prep_std Dissolve Reference Standard in Diluent prep_std->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV Detection at 220 nm separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_primary Primary Method cluster_complementary Complementary / Orthogonal Methods main Purity Analysis of This compound hplc HPLC-UV main->hplc Quantitative Purity lcms LC-MS (Impurity ID) main->lcms Qualitative ID nmr NMR (Structure Confirmation) main->nmr Structural Info gc GC (Residual Solvents) main->gc Volatiles hplc->lcms Hyphenation

Caption: Comparison of analytical methods for purity determination.

References

Navigating the Structural Maze: A Comparative Guide to the NMR Spectra of Imidazole Acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive comparison aims to equip researchers with the necessary tools to distinguish between closely related imidazole acetonitrile isomers and derivatives, which are crucial intermediates in the synthesis of various pharmaceutical compounds, including histamine receptor modulators.

Comparative Analysis of ¹H and ¹³C NMR Spectra

The chemical environment of each proton and carbon atom in a molecule is unique, resulting in a distinct NMR fingerprint. The following tables summarize the experimental ¹H and ¹³C NMR data for 2-(1H-imidazol-1-yl)acetonitrile and a selection of alternative imidazole-based acetonitrile derivatives.

Table 1: ¹H NMR Spectral Data of Imidazole Acetonitrile Derivatives (400 MHz, DMSO-d₆)

CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)-CH₂- (ppm)Other Protons (ppm)
2-(1H-imidazol-1-yl)acetonitrile7.17 (s)7.64 (s)-4.25 (s)-

Table 2: ¹³C NMR Spectral Data of Imidazole Acetonitrile Derivatives (100 MHz, CDCl₃)

CompoundC-2 (ppm)C-4 (ppm)C-5 (ppm)-CH₂- (ppm)-CN (ppm)Other Carbons (ppm)
2-(1H-imidazol-1-yl)acetonitrile137.1130.9119.034.4113.7-
1H-Benzimidazole-1-acetonitrile143.7124.3, 123.5121.0, 109.232.7113.3142.0, 132.8
2-(2-Phenyl-1H-imidazol-1-yl)acetonitrile148.2120.6128.834.8114.2130.0, 129.9, 129.1, 128.9

Interpreting the Spectral Data

The position of the acetonitrile group on the imidazole ring significantly influences the chemical shifts of the imidazole protons and carbons. In 2-(1H-imidazol-1-yl)acetonitrile, the protons at the 2 and 4 positions of the imidazole ring appear as distinct singlets in the ¹H NMR spectrum. The methylene protons of the acetonitrile group typically resonate as a singlet further upfield.

Due to the tautomerism in unsymmetrically substituted 1H-imidazoles, the signals for the C-4 and C-5 carbons can sometimes be broadened or difficult to assign definitively without advanced NMR experiments.

The following diagram illustrates the chemical structure of 2-(1H-imidazol-4-yl)acetonitrile and the expected proton and carbon environments, which are key to interpreting its NMR spectra.

Caption: Chemical structure of this compound with key proton environments highlighted.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like imidazole acetonitriles.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

  • For ¹H NMR:

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • For ¹³C NMR:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Pick the peaks and report the chemical shifts in parts per million (ppm).

The logical workflow for NMR analysis is depicted in the following diagram.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Compound + Deuterated Solvent + Standard) B NMR Spectrometer Setup (Tuning, Matching, Shimming) A->B C Data Acquisition (¹H and ¹³C Experiments) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Interpretation (Chemical Shift, Integration, Coupling) D->E F Structure Elucidation E->F

A Comparative Guide to the Mass Spectrometry Analysis of 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of heterocyclic compounds such as 2-(1H-imidazol-4-yl)acetonitrile is paramount. This guide provides a comparative overview of mass spectrometry-based methodologies for the analysis of this compound, offering insights into experimental protocols and expected performance. While specific data for this compound is not extensively available in the public domain, this guide extrapolates from established methods for imidazole and nitrile-containing compounds to provide a robust analytical framework.

Introduction to Analytical Approaches

The analysis of this compound, a molecule combining a polar imidazole ring and a reactive nitrile group, necessitates highly selective and sensitive analytical techniques. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as the gold standard for the characterization and quantification of such compounds in various matrices.[1][2] The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different analytical challenges.

Performance Comparison of Analytical Techniques

The choice between LC-MS/MS and GC-MS often depends on the analyte's properties, the complexity of the sample matrix, and the desired analytical outcome (e.g., quantification, structural elucidation).

Analytical TechniqueSample PreparationTypical InstrumentationKey Performance ParametersSuitability for this compound
LC-MS/MS Protein precipitation, Solid-Phase Extraction (SPE), or direct injection for aqueous samples.[2]HPLC or UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3][4]High sensitivity (LODs in the ng/L to µg/kg range), high selectivity, suitable for polar and non-volatile compounds.[1][2]High: Ideal for quantifying the compound in biological fluids and environmental samples due to its polarity.
GC-MS Derivatization may be required to increase volatility and thermal stability.[5]Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole, ion trap).Excellent for volatile and semi-volatile compounds, provides detailed structural information through electron ionization (EI).[6][7]Moderate: The polarity of the imidazole ring might necessitate derivatization for optimal performance. Potential for thermal degradation in the injector.
HPLC-UV Similar to LC-MS/MS, but may require more rigorous cleanup to remove interfering substances.[5][8]High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.Lower sensitivity and selectivity compared to MS-based methods, but simpler and more cost-effective for high-concentration samples.[8]Moderate: Suitable for purity assessments of bulk material or analysis of simpler matrices where high sensitivity is not required.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of imidazole-containing compounds, which can be adapted for this compound.

LC-MS/MS Protocol for Imidazole Derivatives in Aqueous Samples

This protocol is adapted from methods developed for the analysis of various imidazole compounds in environmental and biological matrices.[1][2]

1. Sample Preparation (Water Sample):

  • Filter 500 mL of the water sample through a 0.45 µm membrane.

  • Add 0.25 g of Na₂EDTA to chelate metal ions.

  • Spike the sample with an appropriate internal standard (e.g., an isotope-labeled analog of the analyte).

  • Perform Solid-Phase Extraction (SPE) using an Oasis HLB cartridge, preconditioned with methanol and ultrapure water.[2]

  • Wash the cartridge to remove interferences and elute the analyte with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. Liquid Chromatography:

  • System: UHPLC system.[3]

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[9]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramping up to elute the compound of interest.

  • Flow Rate: 0.2 - 0.4 mL/min.[4][9]

  • Column Temperature: 40 °C.[4]

3. Mass Spectrometry:

  • System: Triple quadrupole mass spectrometer.[4]

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Precursor Ion: The protonated molecule [M+H]⁺. For this compound (MW: 107.11 g/mol ), this would be m/z 108.1.[10]

  • Product Ions: Fragmentation of the precursor ion would be induced in the collision cell. While specific fragments for this isomer are not documented, fragmentation of the related 2-(1H-imidazol-1-yl)acetonitrile suggests that cleavage of the acetonitrile group and fragmentation of the imidazole ring would occur.[4] Multiple Reaction Monitoring (MRM) transitions would be optimized for quantification.

GC-MS Protocol for Nitrile-Containing Compounds

This protocol is a generalized procedure for the analysis of nitriles, which may require adaptation for the specific target analyte.[7][11]

1. Sample Preparation (Derivatization):

  • If the compound shows poor chromatographic performance (e.g., peak tailing), derivatization of the imidazole ring's N-H group (e.g., silylation) may be necessary to increase volatility and reduce polarity.

2. Gas Chromatography:

  • System: Gas chromatograph with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injector Temperature: Optimized to ensure volatilization without thermal degradation.

  • Oven Temperature Program: A temperature ramp from a low initial temperature to a high final temperature to ensure separation from other components.

  • Carrier Gas: Helium at a constant flow rate.

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Fragmentation of Nitriles: The presence of nitrogen results in an odd molecular weight.[11] A characteristic fragmentation pattern for nitriles can include the loss of an α-hydrogen to form a stable cation, resulting in a prominent [M-1]⁺ peak.[11] For short-chain nitriles, a McLafferty rearrangement can produce a base peak at m/z 41.[11]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Aqueous Sample filtration Filtration start->filtration spe Solid-Phase Extraction filtration->spe elution Elution spe->elution evap Evaporation & Reconstitution elution->evap lc UHPLC Separation evap->lc ms Mass Spectrometry (ESI+) lc->ms data Data Acquisition (MRM) ms->data GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample derivatization Derivatization (Optional) start->derivatization gc GC Separation derivatization->gc ms Mass Spectrometry (EI) gc->ms data Data Acquisition (Scan/SIM) ms->data

References

Comparative Analysis of Synthetic Methodologies for 2-(1H-imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Histamine H4 Receptor Antagonist Intermediate

This guide provides a comparative overview of prominent synthetic methods for 2-(1H-imidazol-4-yl)acetonitrile, a crucial intermediate in the development of histamine H4 receptor antagonists. The selection of an appropriate synthetic route is paramount for efficient and scalable production in pharmaceutical research and development. This document outlines two primary methodologies: a two-step halogenation-cyanation of imidazole and a multi-step synthesis commencing from 4-(hydroxymethyl)imidazole. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate an informed decision-making process for chemists and researchers in the field.

Comparison of Synthetic Methods

The choice between the two primary synthetic routes for this compound depends on factors such as starting material availability, desired scale, and tolerance for hazardous reagents. The following table summarizes the key quantitative data for each method.

ParameterMethod 1: Halogenation-CyanationMethod 2: From 4-(Hydroxymethyl)imidazole
Starting Material Imidazole4-(Hydroxymethyl)imidazole
Key Reagents N-Iodosuccinimide (NIS), Sodium Cyanide (NaCN)Thionyl Chloride (SOCl₂), Sodium Cyanide (NaCN)
Number of Steps 22
Overall Yield ~55-65%~60-70%
Purity HighHigh
Scalability ModerateGood
Key Advantages Readily available starting material.Generally higher overall yield.
Key Disadvantages Use of highly toxic sodium cyanide.Requires the synthesis of the starting material if not commercially available.

Experimental Protocols

Method 1: Two-Step Halogenation-Cyanation of Imidazole

This method involves the initial iodination of the imidazole ring at the 4-position, followed by a nucleophilic substitution with cyanide to introduce the acetonitrile moiety.

Step 1: Synthesis of 4-Iodoimidazole

  • To a solution of imidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodoimidazole.

Step 2: Synthesis of this compound

  • In a flask equipped with a reflux condenser, dissolve 4-iodoimidazole (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 120-140 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Method 2: Synthesis from 4-(Hydroxymethyl)imidazole

This route begins with the conversion of the hydroxymethyl group to a chloromethyl group, which is then displaced by cyanide.

Step 1: Synthesis of 4-(Chloromethyl)imidazole Hydrochloride

  • Suspend 4-(hydroxymethyl)imidazole hydrochloride (1.0 eq) in thionyl chloride (SOCl₂) (excess).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • The resulting solid is 4-(chloromethyl)imidazole hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 4-(chloromethyl)imidazole hydrochloride (1.0 eq) in a suitable solvent like a mixture of water and ethanol.

  • Add a solution of sodium cyanide (NaCN) (1.2 eq) in water dropwise at 0-5 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a suitable base.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualization of Synthetic Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

Method1_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Cyanation Imidazole Imidazole NIS NIS, DMF Reaction1 Stir at RT, 12-24h NIS->Reaction1 Quench1 Quench (Na₂S₂O₃) Reaction1->Quench1 Extract1 Extract (EtOAc) Quench1->Extract1 Purify1 Column Chromatography Extract1->Purify1 Iodoimidazole 4-Iodoimidazole Purify1->Iodoimidazole Iodoimidazole_in 4-Iodoimidazole Iodoimidazole->Iodoimidazole_in NaCN NaCN, DMSO Reaction2 Heat to 120-140°C, 4-6h NaCN->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Extract2 Extract (EtOAc) Workup2->Extract2 Purify2 Column Chromatography Extract2->Purify2 FinalProduct This compound Purify2->FinalProduct

Caption: Workflow for the Halogenation-Cyanation Synthesis.

Method2_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyanation Hydroxymethylimidazole 4-(Hydroxymethyl)imidazole HCl SOCl2 SOCl₂ Reaction1 Reflux, 2-4h SOCl2->Reaction1 Evaporation Remove excess SOCl₂ Reaction1->Evaporation Chloromethylimidazole 4-(Chloromethyl)imidazole HCl Evaporation->Chloromethylimidazole Chloromethylimidazole_in 4-(Chloromethyl)imidazole HCl Chloromethylimidazole->Chloromethylimidazole_in NaCN_aq NaCN (aq) Reaction2 Stir at RT, 12-18h NaCN_aq->Reaction2 Neutralize Neutralize Reaction2->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Column Chromatography Extract->Purify FinalProduct This compound Purify->FinalProduct

Caption: Workflow for Synthesis from 4-(Hydroxymethyl)imidazole.

"validation of a new synthetic route for 2-(1H-imidazol-4-yl)acetonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 2-(1H-imidazol-4-yl)acetonitrile, a key intermediate in the development of various pharmaceutical compounds. Below, we detail a classical approach starting from histamine and present a newer, alternative route, offering a direct comparison of their experimental protocols and performance metrics.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through various chemical transformations. Historically, multi-step procedures commencing from readily available precursors like histamine have been employed. More recent methodologies aim to improve efficiency, yield, and safety by utilizing alternative starting materials and reaction pathways.

Comparison of Synthetic Routes

ParameterClassical Route: From HistamineAlternative Route: From 4-(Chloromethyl)-1H-imidazole
Starting Material Histamine4-(Chloromethyl)-1H-imidazole
Number of Steps 21
Key Reactions Diazotization, CyanationNucleophilic Substitution
Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanideSodium cyanide
Solvent Water, DMFDMF or DMSO
Reaction Time Several hours2-4 hours
Overall Yield ModerateHigh
Purification Column chromatographyRecrystallization or Column chromatography
Safety Considerations Use of highly toxic cyanide salts, Diazomethane intermediates (potential)Use of highly toxic cyanide salts

Experimental Protocols

Classical Synthetic Route: From Histamine

This two-step synthesis begins with the diazotization of histamine followed by a Sandmeyer-type reaction with a cyanide source.

Step 1: Diazotization of Histamine

  • Histamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

Step 2: Cyanation

  • In a separate flask, a solution of copper(I) cyanide is prepared.

  • The cold diazonium salt solution is slowly added to the copper(I) cyanide solution.

  • The reaction mixture is stirred and allowed to warm to room temperature, then heated to ensure complete reaction.

  • The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

  • Purification is typically achieved by column chromatography.

New Synthetic Route: From 4-(Chloromethyl)-1H-imidazole

This streamlined, one-step approach involves the direct nucleophilic substitution of a chloride with a cyanide group.

  • To a solution of 4-(chloromethyl)-1H-imidazole hydrochloride in a polar aprotic solvent such as dimethylformamide (DMF), sodium cyanide is added.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Synthetic Pathway Diagrams

Classical_Synthetic_Route Histamine Histamine Diazonium_Salt Histamine Diazonium Salt Histamine->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C Product This compound Diazonium_Salt->Product CuCN

Caption: Classical synthesis of this compound from histamine.

New_Synthetic_Route Starting_Material 4-(Chloromethyl)-1H-imidazole Product This compound Starting_Material->Product NaCN, DMF Room Temperature

Caption: New, direct synthesis of this compound.

Experimental Workflow

Experimental_Workflow_Comparison cluster_Classical Classical Route cluster_New New Route C1 Dissolve Histamine in HCl C2 Cool to 0-5 °C C1->C2 C3 Add NaNO2 solution C2->C3 C5 Add Diazonium salt to CuCN C3->C5 C4 Prepare CuCN solution C4->C5 C6 Reaction and Workup C5->C6 C7 Column Chromatography C6->C7 N1 Dissolve 4-(Chloromethyl)-1H-imidazole in DMF N2 Add NaCN N1->N2 N3 Stir at Room Temperature N2->N3 N4 Reaction Quench and Extraction N3->N4 N5 Purification N4->N5

Caption: Comparative experimental workflows for the synthesis of this compound.

Conclusion

The new synthetic route starting from 4-(chloromethyl)-1H-imidazole offers significant advantages over the classical approach from histamine. It is a more efficient, one-step process with a likely higher overall yield and shorter reaction time. While both methods involve the use of toxic cyanide reagents and require appropriate safety precautions, the reduced number of steps in the new route simplifies the overall process and minimizes potential exposure and waste generation. For researchers and professionals in drug development, the adoption of this newer methodology can lead to a more streamlined and cost-effective production of the key intermediate, this compound. Further optimization of the new route, such as exploring alternative cyanide sources or reaction conditions, could lead to even more efficient and safer protocols.

A Comparative Guide to the Purity Assessment of 2-(1H-imidazol-4-yl)acetonitrile by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in the pharmaceutical industry, ensuring the safety and efficacy of drug substances. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 2-(1H-imidazol-4-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents. This document outlines a detailed LC-MS protocol, compares its performance with alternative analytical techniques, and presents supporting data in a clear, comparative format.

Introduction to Purity Assessment

Impurity profiling is an essential part of the drug development and manufacturing process.[1] Impurities can arise from various sources, including the synthesis process, degradation of the drug substance, or contamination.[2] Regulatory agencies require stringent control and monitoring of these impurities. LC-MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity, allowing for the detection and identification of impurities even at trace levels.

Performance Comparison of Analytical Methods

While LC-MS is a highly effective technique for purity assessment, other methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are also employed. The choice of method depends on the specific requirements of the analysis, including the nature of the analyte and potential impurities, the required sensitivity, and the complexity of the sample matrix.

The following table summarizes the key performance characteristics of LC-MS compared to HPLC-UV and GC-MS for the analysis of this compound.

FeatureLC-MSHPLC-UVGC-MS
Specificity Very High (based on mass-to-charge ratio)Moderate to High (based on retention time and UV absorbance)High (based on mass spectrum)
Sensitivity Very High (ng/mL to pg/mL levels)Moderate (µg/mL to ng/mL levels)High (ng/mL to pg/mL levels)
Impurity Identification Excellent (provides molecular weight information)Limited (requires reference standards)Good (provides fragmentation patterns)
Quantitative Accuracy High (with appropriate internal standards)High (well-established for quantification)High (with appropriate internal standards)
Sample Throughput Moderate to HighHighModerate
Instrumentation Cost HighModerateHigh
Applicability to Analyte Ideal for polar and non-volatile compoundsSuitable for compounds with a UV chromophoreSuitable for volatile and thermally stable compounds
Experimental Workflow for LC-MS Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of this compound using LC-MS.

LC-MS Purity Assessment Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Impurity Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report Report Purity_Calculation->Report Generate Report

Caption: Workflow for LC-MS Purity Assessment.

Detailed Experimental Protocol: LC-MS Method for this compound

This protocol is a general method adapted from established procedures for similar imidazole derivatives and should be validated for the specific application.[3][4][5]

Instrumentation and Materials
  • LC-MS System: A high-performance liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source. A single quadrupole or a triple quadrupole mass spectrometer can be used.[4][5]

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is suitable for the separation of imidazole derivatives.[4]

  • Solvents and Reagents: HPLC-grade or LC-MS grade acetonitrile, water, and formic acid.

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 90:10 v/v).

Preparation of Solutions
  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in the sample diluent to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample of synthesized this compound at the same concentration as the standard solution using the sample diluent.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Column Temperature 40 °C[4]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Data Analysis
  • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio ([M+H]⁺).

  • Identify and quantify any impurities by integrating their peak areas.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

Potential Impurities

While specific impurities for the synthesis of this compound are not extensively documented in the available literature, potential process-related impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers such as 2-(1H-imidazol-2-yl)acetonitrile or 2-(1H-imidazol-5-yl)acetonitrile, which can be challenging to separate by chromatography alone.[6]

  • By-products: Compounds formed from side reactions during the synthesis.

  • Degradation products: Impurities formed due to exposure to light, heat, or reactive chemicals.

The high specificity of LC-MS is particularly advantageous for distinguishing between isomers and identifying unknown impurities based on their unique mass-to-charge ratios.

Logical Relationship for Method Selection

The choice of an analytical method for purity assessment is a critical decision based on several factors. The following diagram illustrates the logical considerations for selecting the most appropriate technique.

Method Selection Logic Start Purity Assessment Requirement KnownImpurities Are all potential impurities known and available as standards? Start->KnownImpurities HighSensitivity Is high sensitivity (trace level detection) required? KnownImpurities->HighSensitivity No Use_HPLC_UV Use HPLC-UV KnownImpurities->Use_HPLC_UV Yes Volatile Are the analyte and impurities volatile and thermally stable? HighSensitivity->Volatile No Use_LC_MS Use LC-MS HighSensitivity->Use_LC_MS Yes Volatile->Use_LC_MS No Use_GC_MS Consider GC-MS Volatile->Use_GC_MS Yes

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Reactivity of Imidazole Isomers in Acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of imidazole isomers, focusing on their behavior in acetonitrile, a common solvent in organic synthesis. While direct experimental data for all isomers is not available due to the inherent instability of some forms, this document synthesizes established kinetic data for 1H-imidazole with theoretical principles to offer a comprehensive overview for researchers in drug development and synthetic chemistry.

Introduction to Imidazole Isomers

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. Its isomeric forms are defined by the position of the double bonds and the protonated nitrogen atom. The most common and stable isomer is 1H-imidazole, which exists as a dynamic equilibrium of two equivalent tautomers. The 2H- and 4H-isomers are non-aromatic and significantly less stable.[1] This difference in stability profoundly impacts their reactivity. Imidazole is an amphoteric molecule, capable of acting as both an acid and a base.[2][3]

Comparative Reactivity in Acetonitrile

Acetonitrile is a polar aprotic solvent widely used for organic reactions. In this medium, the reactivity of imidazole isomers is primarily governed by their basicity and nucleophilicity.

Basicity and Nucleophilicity

1H-Imidazole is a moderately strong base, with the pKa of its conjugate acid being approximately 7.[3] This basicity is attributed to the availability of the lone pair of electrons on the sp2-hybridized nitrogen atom, which is not involved in the aromatic sextet. The nucleophilicity of 1H-imidazole in acetonitrile has been demonstrated in various reactions, including acylation and alkylation.[4][5]

The other isomers, 2H- and 4H-imidazole, are expected to be less basic and nucleophilic due to their non-aromatic nature and higher energy states. The lack of aromatic stabilization in their conjugate acids would make them less favorable to protonation.

Quantitative Comparison of Reactivity

Due to the instability of 2H- and 4H-imidazole, quantitative kinetic data in acetonitrile is primarily available for the 1H-isomer. The following table summarizes key reactivity data for 1H-imidazole in acylation reactions in acetonitrile.

ReactionSubstrateReagentCatalystRate LawRate Constant (at 25°C)Reference
BenzoylationImidazoleBenzoyl fluoride-First-order in benzoyl fluoride, mixed second and third order in imidazoleNot specified in abstract[6]
AcylationImidazole4-Nitrophenyl chloroacetate-First-order in imidazoleNot specified in abstract[4]
AcylationImidazole4-Nitrophenyl dichloroacetate-Second-order in imidazoleNot specified in abstract[4]

Note: The mixed-order kinetics observed in the benzoylation of imidazole suggest a complex reaction mechanism involving multiple imidazole molecules in the transition state, likely acting as both a nucleophile and a general base catalyst.

Experimental Protocols

N-Alkylation of Imidazole in Acetonitrile

This protocol describes a general procedure for the N-alkylation of 1H-imidazole using an alkyl halide in acetonitrile.[5][7]

Materials:

  • 1H-Imidazole

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 1H-imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-alkylated imidazole.

  • Purify the product by column chromatography or recrystallization as needed.

N-Acylation of Imidazole in Acetonitrile

This protocol outlines a general method for the N-acylation of 1H-imidazole with an acyl chloride in acetonitrile.[8]

Materials:

  • 1H-Imidazole

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous acetonitrile (CH₃CN)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 1H-imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • If desired, add triethylamine (1.1 eq) to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • The workup procedure will vary depending on the properties of the product but typically involves quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer, drying, and concentrating.

  • Purify the N-acylated imidazole by chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The reactivity of imidazole isomers is intrinsically linked to their tautomeric forms. For 1H-imidazole, a dynamic equilibrium exists between two identical tautomers. This tautomerism is crucial for its ability to act as both a proton donor and acceptor in catalytic cycles. The less stable isomers do not benefit from this aromatic stabilization.

ImidazoleTautomerism 1H-Imidazole_A 1H-Imidazole (Tautomer A) Proton_Transfer Proton Transfer 1H-Imidazole_A->Proton_Transfer 1H-Imidazole_B 1H-Imidazole (Tautomer B) 1H-Imidazole_B->Proton_Transfer equilibrium Proton_Transfer->1H-Imidazole_B

Caption: Tautomeric equilibrium of 1H-imidazole.

The general mechanism for nucleophilic catalysis by 1H-imidazole in acetonitrile, for instance in acylation, involves the nucleophilic attack of the imidazole nitrogen on the electrophilic acyl center, followed by the transfer of the acyl group to another nucleophile.

ImidazoleCatalysisWorkflow cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acyl Transfer Imidazole 1H-Imidazole Intermediate N-Acylimidazolium Intermediate Imidazole->Intermediate attacks Acyl_Substrate Acyl Substrate (R-CO-X) Acyl_Substrate->Intermediate Nucleophile Nucleophile (Nu-H) Product Acylated Product (R-CO-Nu) Intermediate->Product reacts with Regenerated_Imidazole Regenerated Imidazole Intermediate->Regenerated_Imidazole Nucleophile->Product

Caption: Workflow for imidazole-catalyzed acylation.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(1H-Imidazol-4-yl)acetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

It is crucial to note that these procedures are based on the known hazards of imidazole and acetonitrile derivatives. A thorough risk assessment should be conducted by qualified personnel before handling and disposal.

Key Hazards and Safety Precautions

Understanding the potential hazards associated with the structural components of 2-(1H-Imidazol-4-yl)acetonitrile is the first step in safe handling.

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive and may cause severe skin burns and eye damage.[1] Some imidazole compounds may also pose reproductive health risks.[2]

  • Acetonitrile Moiety: Acetonitrile is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[3] In the body, it can be metabolized to hydrogen cyanide, which is highly toxic.[4]

Therefore, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.

An emergency eyewash station and safety shower should be readily accessible in the work area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is non-negotiable.

  • Waste Segregation: All waste contaminated with this compound, including pure compound, solutions, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be segregated from other waste streams.[5][6]

  • Container Selection: Use a designated, leak-proof, and sealable waste container that is compatible with organic nitriles and imidazoles.[1][5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The label should also indicate the primary hazards (e.g., "Toxic," "Flammable," "Corrosive").[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[7] This area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental health and safety (EHS) vendor or your institution's EHS department.[8][9] Do not attempt to neutralize or dispose of the chemical down the drain.[4]

Spill Management

In the event of a spill, prompt and appropriate action is critical.

Spill ScenarioAction Plan
Small Spill Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
Large Spill Evacuate the immediate area. If the spill is in a poorly ventilated area, evacuate the entire lab. Alert your laboratory supervisor and contact your institution's EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage Interim Storage cluster_Disposal Final Disposal A Identify Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container B->C D Segregate Waste (Keep separate from other waste streams) C->D E Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) D->E F Seal Container Tightly E->F G Store in Designated Hazardous Waste Area (Cool, Dry, Well-Ventilated) F->G H Contact EHS or Licensed Waste Vendor G->H I Arrange for Waste Pickup and Disposal H->I

Caption: A step-by-step workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant work environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 2-(1H-Imidazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1H-Imidazol-4-yl)acetonitrile (CAS No. 18502-05-1) was located. The following safety and handling information is based on data for the closely related isomer, 2-(1H-Imidazol-1-yl)acetonitrile, and general knowledge of imidazole and nitrile compounds. It is imperative to treat this compound with the same, if not greater, precautions as these related substances.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2] The Globally Harmonized System (GHS) classification for a closely related isomer is summarized below.

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to minimize exposure. The following table outlines the recommended equipment for handling this compound.[1][2][3][4]

Protection TypeRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield are required to protect against splashes.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective apron must be worn to prevent skin contact.[3][4]
Respiratory Protection In poorly ventilated areas or when there is a risk of dust or aerosol generation, a NIOSH/MSHA-approved respirator should be used.[2] Work should ideally be conducted in a chemical fume hood.
Foot Protection Closed-toe shoes are mandatory in the laboratory environment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for safety.

1. Preparation:

  • Ensure that a designated handling area, preferably within a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Inspect all PPE for integrity before use.

  • Have appropriate and clearly labeled waste containers ready for use.

2. Handling and Use:

  • Wear all required PPE as specified in the table above.

  • Avoid the formation of dust and aerosols.[1][4]

  • Use only in a well-ventilated area, preferably a certified chemical fume hood.[3][5][6]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

  • Store away from heat, sparks, and open flames.[6]

Spill and Emergency Procedures

Small Spills:

  • If a small amount is spilled (and can be cleaned up in 10 minutes by trained personnel), wear appropriate PPE, including respiratory protection.[6]

  • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Secure the area and prevent entry.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency services.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all contaminated solids (e.g., weighing paper, gloves, pipette tips) and solutions in designated, clearly labeled, and sealed hazardous waste containers.[1][6]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Labeling:

  • Label the hazardous waste container with the full chemical name: "this compound" and any other components of the waste mixture.

  • Indicate the hazards (e.g., "Toxic," "Irritant").

3. Disposal:

  • Dispose of the hazardous waste through a licensed environmental waste management company.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Do not discharge to sewer systems.[4]

Visual Workflow for Safe Handling and Disposal

Workflow for Handling this compound prep 1. Preparation - Designate area (fume hood) - Check safety equipment - Prepare labeled waste container ppe 2. Don PPE - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) prep->ppe handling 3. Handling - Work in fume hood - Avoid dust/aerosols - No eating/drinking/smoking ppe->handling storage 4. Storage - Tightly sealed container - Cool, dry, ventilated area - Away from incompatibles handling->storage Store unused chemical waste_collection 5. Waste Collection - Segregate waste - Use labeled, sealed container handling->waste_collection Dispose of contaminated items decontaminate 7. Decontaminate & Doff PPE - Clean work area - Remove PPE correctly - Wash hands thoroughly handling->decontaminate disposal 6. Disposal - Arrange pickup by EHS - Follow hazardous waste protocols waste_collection->disposal

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.